PF-4522654
描述
属性
CAS 编号 |
1065109-28-5 |
|---|---|
分子式 |
C16H18F2N4 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
2-[difluoro(phenyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
InChI |
InChI=1S/C16H18F2N4/c1-19-14-12-7-9-20-10-8-13(12)21-15(22-14)16(17,18)11-5-3-2-4-6-11/h2-6,20H,7-10H2,1H3,(H,19,21,22) |
InChI 键 |
XYHWHDGNYCZFTQ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC2=C1CCNCC2)C(C3=CC=CC=C3)(F)F |
规范 SMILES |
CNC1=NC(=NC2=C1CCNCC2)C(C3=CC=CC=C3)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PF-4522654, PF4522654, PF 4522654 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-4522654
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4522654 is a potent and highly selective agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its mechanism of action is centered on the activation of this receptor, leading to downstream signaling cascades that have shown potential therapeutic effects in preclinical models, particularly for stress urinary incontinence (SUI). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, and selectivity. Detailed experimental protocols for the key in vitro and in vivo assays used to characterize this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Selective 5-HT2C Receptor Agonism
This compound functions as a selective agonist for the 5-hydroxytryptamine (serotonin) 2C receptor (5-HT2C).[1][2][3] As an agonist, it binds to and activates the receptor, mimicking the effect of the endogenous ligand, serotonin. The 5-HT2C receptor is a member of the Gq/11 family of G protein-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability.
A key feature of this compound is its high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1][4] This selectivity is crucial, as activation of 5-HT2A receptors is associated with hallucinogenic effects, and 5-HT2B receptor agonism has been linked to cardiac valvulopathy. This compound demonstrates no measurable functional agonism at these off-target receptors.[1][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Receptor | Assay Type |
| EC50 | 16 nM | 5-HT2C | Functional Assay |
| Ki | 8 nM | 5-HT2C | Radioligand Binding |
EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. Ki (Inhibition constant) indicates the binding affinity of the drug to the receptor. A lower Ki value corresponds to a higher binding affinity.
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Functional Agonism (EC50) |
| 5-HT2A | No measurable agonism |
| 5-HT2B | No measurable agonism |
Detailed Experimental Protocols
The characterization of this compound involved several key experiments to determine its binding affinity, functional activity, and in vivo efficacy. The detailed methodologies for these experiments are outlined below.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of this compound to the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligand: [3H]-Mesulergine was used as the radioligand for the 5-HT2C receptor binding assay. For 5-HT2A and 5-HT2B receptors, [3H]-ketanserin and [3H]-LSD were used, respectively.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated in a 96-well plate for 60 minutes at room temperature.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter plate.
-
Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
Functional Assays (Inositol Monophosphate (IP1) Accumulation)
Functional assays were performed to determine the agonist activity (EC50) of this compound at the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
-
Cell Line: CHO cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors were used.
-
Assay Principle: Activation of Gq-coupled receptors leads to the accumulation of inositol phosphates. The IP-One HTRF assay kit was used to measure the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
-
Procedure:
-
Cells were plated in 96-well plates and incubated overnight.
-
The culture medium was replaced with stimulation buffer containing varying concentrations of this compound.
-
The plates were incubated for 60 minutes at 37°C.
-
IP1-d2 and anti-IP1 cryptate were added to the wells, and the plates were incubated for a further 60 minutes at room temperature.
-
-
Detection: Homogeneous Time-Resolved Fluorescence (HTRF) was measured using a plate reader.
-
Data Analysis: EC50 values were determined by nonlinear regression analysis of the concentration-response curves.
In Vivo Model: Canine Model of Stress Urinary Incontinence
The efficacy of this compound in a relevant physiological context was assessed using a canine model of stress urinary incontinence.
-
Animal Model: Female beagle dogs were used. Stress urinary incontinence was induced by a surgical procedure involving partial urethral sphincterotomy.
-
Drug Administration: this compound was administered intravenously.
-
Urodynamic Measurements: Urethral pressure was measured using a microtip transducer catheter. The primary endpoint was the change in urethral pressure profile (UPP) and leak point pressure (LPP) following drug administration.
-
Procedure:
-
Anesthetized dogs were catheterized for urethral pressure measurement.
-
Baseline urodynamic measurements were recorded.
-
This compound was administered, and urodynamic measurements were continuously recorded.
-
-
Data Analysis: The change in urethral pressure from baseline was calculated to determine the effect of this compound.
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist. Its mechanism of action is well-characterized, involving the activation of the Gq signaling pathway. The high selectivity of this compound for the 5-HT2C receptor over 5-HT2A and 5-HT2B subtypes is a key attribute, potentially minimizing the risk of centrally-mediated side effects and cardiac valvulopathy. Preclinical studies in a canine model of stress urinary incontinence have demonstrated its potential therapeutic utility. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
Navigating the Unfolded Protein Response: A Technical Guide to PARP16 Inhibition
Disclaimer: Initial searches for the compound PF-4522654 as a PARP16 inhibitor did not yield any specific data in the public domain. This guide will therefore provide a comprehensive overview of PARP16, its role in cellular stress responses, and the methodologies used to identify and characterize its inhibitors, using publicly available data for other known PARP16-modulating compounds.
Executive Summary
Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is a unique, tail-anchored transmembrane protein embedded in the endoplasmic reticulum (ER). It plays a critical role in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Unlike many other PARP family members involved in DNA damage repair, PARP16's primary function is to modulate the UPR through mono-ADP-ribosylation (MARylation) of key stress sensors. This singular role makes PARP16 an intriguing target for therapeutic intervention in diseases characterized by chronic ER stress, such as certain cancers and neurodegenerative disorders. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the function of PARP16, methods to assess its inhibition, and the current landscape of known inhibitors.
The Role of PARP16 in the Unfolded Protein Response (UPR)
The UPR is a crucial signaling network that aims to restore ER homeostasis. In mammalian cells, this response is initiated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6. PARP16 is a key regulator of the PERK and IRE1α branches of the UPR.[1][2]
Under conditions of ER stress, the enzymatic activity of PARP16 is upregulated.[3][4] PARP16 then catalyzes the transfer of a single ADP-ribose unit from NAD+ onto PERK and IRE1α. This MARylation event is a critical activation signal, enhancing the kinase activity of PERK and the kinase and endoribonuclease activities of IRE1α.[3][4] Activated PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis to reduce the protein load on the ER. Activated IRE1α initiates the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation. PARP16 does not regulate the ATF6 branch of the UPR.[1][2]
Given its central role in activating two of the three UPR arms, inhibition of PARP16 presents a strategic approach to modulate cellular responses to ER stress.[5]
Quantitative Data for Known PARP16 Inhibitors
While no public data exists for this compound, other compounds have been identified as inhibitors of PARP16. The following table summarizes their reported in vitro potencies.
| Compound | Assay Type | IC50 (nM) | Reference |
| Talazoparib | Biochemical (Modified PASTA) | 100 - 300 | [6] |
| DB008 | Biochemical (Activity-based) | 275 | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes.
Experimental Protocols
Characterizing a PARP16 inhibitor requires a suite of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical PARP16 Enzymatic Assay (DELFIA)
This protocol describes a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure the auto-mono-ADP-ribosylation activity of recombinant PARP16.
Objective: To determine the in vitro potency (IC50) of a test compound against PARP16.
Materials:
-
Recombinant His-tagged PARP16
-
Biotinylated NAD+ (Biotin-NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Test compound dilutions
-
DELFIA Europium-labeled Streptavidin (Eu-SA)
-
DELFIA Enhancement Solution
-
High-bind 96-well microplates
-
Time-resolved fluorescence (TRF) plate reader
Methodology:
-
Enzyme Immobilization: Coat a high-bind 96-well plate with recombinant His-tagged PARP16 overnight at 4°C. Wash the plate to remove unbound enzyme.
-
Compound Incubation: Add serially diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the MARylation reaction by adding a solution of Biotin-NAD+ to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Wash the plate to remove unreacted Biotin-NAD+. Add Eu-SA, which binds to the biotinylated ADP-ribose attached to the immobilized PARP16. Incubate for 60 minutes.
-
Signal Enhancement: Wash the plate to remove unbound Eu-SA. Add DELFIA Enhancement Solution to dissociate the Europium ions into a fluorescent chelate.
-
Data Acquisition: Read the time-resolved fluorescence signal using a plate reader (Excitation: 340 nm, Emission: 615 nm).
-
Data Analysis: Plot the TRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to measure the engagement of a test compound with PARP16 in living cells.[2][8]
Objective: To quantify the apparent cellular affinity of a test compound for PARP16.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-PARP16 fusion vector
-
NanoBRET™ PARP Tracer
-
Test compound dilutions
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring BRET ratios
Methodology:
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-PARP16 fusion vector and seed them into a white, opaque 96-well plate. Incubate for 24 hours.
-
Tracer and Compound Addition: Prepare a working solution containing the NanoBRET™ PARP Tracer and serially diluted test compound in Opti-MEM™. Add this solution to the cells.
-
Equilibration: Incubate the plate for a defined period (e.g., 2 hours) in a CO2 incubator to allow for compound entry and target engagement.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Data Acquisition: Read the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~618nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.
Logical Framework: From Inhibition to Cellular Outcome
The inhibition of PARP16's catalytic activity is expected to have direct consequences on the cell's ability to manage ER stress. By preventing the activation of PERK and IRE1α, a PARP16 inhibitor can sensitize cells to agents that induce proteotoxic stress, potentially leading to apoptosis. This provides a therapeutic rationale for using PARP16 inhibitors in cancers that exhibit high levels of intrinsic ER stress.
Conclusion
PARP16 is a key regulator of the Unfolded Protein Response, making it a compelling target for drug discovery. While the specific compound this compound could not be profiled in this guide due to a lack of available data, the principles and protocols outlined here provide a robust framework for the identification and characterization of novel PARP16 inhibitors. The use of quantitative biochemical assays, coupled with cellular target engagement and functional outcome studies, is essential for advancing our understanding of PARP16 biology and developing new therapeutic strategies for diseases driven by ER stress.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 5. researchgate.net [researchgate.net]
- 6. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
An In-depth Technical Guide on the Role of Small Molecule Inhibitors of IRE1α in the Unfolded Protein Response
A report on the requested compound PF-4522654 could not be generated as it is not described in publicly available scientific literature. As an alternative, this guide details the role of well-characterized inhibitors of IRE1α in the unfolded protein response, with a focus on STF-083010 and other relevant compounds for which data is available.
Introduction to the Unfolded Protein Response (UPR) and the IRE1α Pathway
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and processing of a significant portion of the cellular proteome.[1][2] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][3] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3]
The UPR is mediated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[2] These sensors detect ER stress and initiate signaling cascades that aim to restore proteostasis by reducing the protein load and increasing the folding capacity of the ER. If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response.[1]
IRE1α is the most conserved branch of the UPR.[3] It is a bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2][3] Upon ER stress, IRE1α oligomerizes and autophosphorylates, which in turn activates its RNase domain.[2][3] The canonical function of the IRE1α RNase is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[2][3] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3]
Given its central role in the UPR and its implications in various diseases, including cancer and metabolic disorders, IRE1α has emerged as a significant target for therapeutic intervention.
Mechanism of Action of IRE1α Inhibitors
Small molecule inhibitors targeting IRE1α can be broadly classified based on their mechanism of action:
-
Kinase Inhibitors: These molecules typically bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of IRE1α. As phosphorylation is a prerequisite for RNase activation, these inhibitors effectively block both the kinase and RNase functions of IRE1α.
-
RNase Inhibitors: These compounds directly target the RNase domain, preventing the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α. This allows for a more specific interrogation of the consequences of blocking the downstream signaling of the IRE1α RNase.
This guide will focus on inhibitors for which there is sufficient public data to meet the user's request.
Quantitative Data for Selected IRE1α Inhibitors
The following table summarizes the inhibitory concentrations of several well-characterized IRE1α inhibitors.
| Compound | Target Domain | Assay Type | IC50 | Cell Line/System | Reference |
| STF-083010 | RNase | XBP1 Splicing | ~60 µM | RPMI 8226 | |
| 4µ8C | RNase | IRE1α RNase activity | 76 nM | In vitro | |
| KIRA6 | Kinase | IRE1α Kinase activity | 0.6 µM | In vitro | |
| Sunitinib | Kinase | IRE1α Autophosphorylation | Dose-dependent | In vitro | |
| APY29 | Kinase | IRE1α Autophosphorylation | 280 nM | In vitro |
Experimental Protocols
XBP1 mRNA Splicing Assay
This assay is fundamental for assessing the endoribonuclease activity of IRE1α and the efficacy of its inhibitors.
Objective: To detect the splicing of XBP1 mRNA as an indicator of IRE1α RNase activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., RPMI 8226 multiple myeloma cells) under standard conditions.
-
Induce ER stress using an agent such as thapsigargin (e.g., 300 nM) or tunicamycin.
-
Treat cells with the IRE1α inhibitor (e.g., STF-083010 at various concentrations) for a specified time course (e.g., 4-8 hours) alongside the ER stress-inducing agent.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will produce PCR products of different sizes.
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose gel.
-
The unspliced form will appear as a larger band, while the spliced form will be a smaller band. The inhibition of splicing will be indicated by a decrease in the intensity of the spliced band and a corresponding increase in the unspliced band.
-
IRE1α Kinase Assay (Autophosphorylation)
This assay is used to evaluate the effect of inhibitors on the kinase activity of IRE1α.
Objective: To measure the autophosphorylation of IRE1α as an indicator of its kinase activation.
Methodology:
-
Cell Lysis and Immunoprecipitation:
-
Treat cells as described in the XBP1 splicing assay.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitate IRE1α from the cell lysates using an anti-IRE1α antibody.
-
-
In Vitro Kinase Reaction (for purified enzyme):
-
Alternatively, use purified recombinant IRE1α protein.
-
Incubate the enzyme with the inhibitor at various concentrations in a kinase buffer containing ATP.
-
-
Immunoblotting:
-
Separate the proteins from the immunoprecipitate or the in vitro reaction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated IRE1α (p-IRE1α).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
A decrease in the p-IRE1α signal indicates inhibition of the kinase activity. Total IRE1α levels should be measured as a loading control.
-
Cell Viability Assay
This assay determines the cytotoxic effects of IRE1α inhibition.
Objective: To measure the effect of IRE1α inhibitors on cell survival and proliferation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the IRE1α inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: Stains non-viable cells.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Signaling Pathways and Experimental Workflows
The IRE1α/XBP1 Signaling Pathway
Caption: The IRE1α/XBP1 signaling pathway of the Unfolded Protein Response.
Mechanism of Action of IRE1α Inhibitors
Caption: Modes of inhibition for different classes of IRE1α inhibitors.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing the activity of an IRE1α inhibitor.
References
Technical Whitepaper: The Role of PF-Prefix Compounds in Modulating Endoplasmic Reticulum Stress
Disclaimer: Initial searches for the compound "PF-4522654" did not yield specific results, suggesting a potential misidentification. However, extensive research has identified two compounds with a "PF-" prefix that are significantly involved in the modulation of endoplasmic reticulum (ER) stress: Paeoniflorin (PF) and PF-429242 . This document provides an in-depth technical guide on the effects of these two compounds on the ER stress response, intended for researchers, scientists, and drug development professionals.
Part 1: Paeoniflorin (PF) and its Pro-Apoptotic Effects via the PERK Pathway
Paeoniflorin (PF), a monoterpene glycoside from the paeony root, has been shown to exert anti-tumor effects by inducing ER stress-mediated apoptosis in cancer cells.[1] Its mechanism of action primarily involves the activation of the Protein Kinase R (PKR)-like ER Kinase (PERK) branch of the Unfolded Protein Response (UPR).
Mechanism of Action
Upon induction of ER stress, three main sensors are activated: PERK, Activating Transcription Factor 6 (ATF6), and Inositol-Requiring Enzyme 1α (IRE1α).[1] Paeoniflorin treatment leads to an upregulation of the 78 kDa glucose-regulated protein (GRP78), which then dissociates from PERK, leading to PERK's auto-phosphorylation and activation.[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which in turn mediates the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), ultimately leading to apoptosis.[1]
Quantitative Data: Effects of Paeoniflorin on ER Stress Markers
The following table summarizes the observed effects of 20 µM Paeoniflorin on key ER stress markers in AGS and SNU-638 gastric cancer cell lines over time. The data is qualitative, showing upregulation, but demonstrates a clear time-dependent effect.
| Time Point (hours) | GRP78 | p-PERK | p-eIF2α | ATF4 | CHOP | Cleaved Caspase-9 | Cleaved Caspase-3 |
| 8 | ↑ | ↑ | ↑ | ↑ | ↑ | ↑ | ↑ |
| 16 | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| 24 | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| (Source: Western blot analysis in a study on gastric cancer cells.[1] Arrow count indicates relative increase.) |
Experimental Protocols
Western Blot Analysis for ER Stress Markers [1]
-
Cell Lysis: AGS and SNU-638 gastric cancer cells were treated with 20 µM Paeoniflorin for 0, 8, 16, and 24 hours. After treatment, cells were lysed to extract total protein.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: 20 µg of total protein from each sample was separated on an 8–15% SDS-PAGE gel.
-
Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for GRP78, PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, cleaved caspase-9, and cleaved caspase-3. β-actin was used as a loading control.
-
Secondary Antibody Incubation and Detection: After washing, the membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized.
Visualizations
Caption: Paeoniflorin-induced PERK pathway activation leading to apoptosis.
Caption: Experimental workflow for analyzing Paeoniflorin's effect on ER stress.
Part 2: PF-429242 and its Inhibitory Effect on the ATF6 Pathway
PF-429242 is a reversible and competitive small-molecule inhibitor of Site-1 Protease (S1P).[2][3][4] S1P is a crucial protease in the activation of ATF6, a key transcription factor in the UPR.[5] By inhibiting S1P, PF-429242 effectively blocks the ATF6 signaling cascade.
Mechanism of Action
Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by S1P and Site-2 Protease (S2P).[5] This cleavage releases the N-terminal cytoplasmic domain of ATF6, which then translocates to the nucleus to act as a transcription factor, upregulating genes for ER chaperones like GRP78.[5] PF-429242 blocks the initial cleavage step by S1P, thereby preventing the activation of ATF6 and the subsequent expression of its target genes.[5] Interestingly, this inhibition of the ATF6 pathway can lead to a compensatory activation of the IRE1α and PERK pathways.[6]
Quantitative Data: Potency of PF-429242
The following table summarizes the inhibitory concentrations (IC50) of PF-429242 in various assays.
| Target | Assay System | IC50 |
| Site-1 Protease (S1P) | Enzymatic Assay | 175 nM |
| Cholesterol Synthesis | HepG2 cells | 0.5 µM |
| (Source: Studies on the pharmacological inhibition of S1P.[2][3][4]) |
Experimental Protocols
Cell Treatment for S1P Inhibition [4][7]
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or HepG2 cells are cultured in appropriate media.
-
Compound Preparation: A stock solution of PF-429242 is prepared in DMSO.
-
Treatment: Cells are treated with the desired concentration of PF-429242 (e.g., 10 µM) for a specified duration (e.g., 24 hours).
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, such as:
-
Luciferase Reporter Assay: To measure the activity of SRE-luciferase reporter genes (a downstream target of SREBP, also processed by S1P).
-
RT-qPCR: To measure the mRNA expression levels of ATF6 target genes (e.g., GRP78, XBP1).
-
Western Blot: To analyze the cleavage of ATF6 or the expression of UPR-related proteins.
-
Visualizations
Caption: Inhibition of the ATF6 activation pathway by PF-429242.
Caption: Logical flow of S1P inhibition by PF-429242 and its consequences.
References
- 1. Paeoniflorin Induces ER Stress-Mediated Apoptotic Cell Death by Generating Nox4-Derived ROS under Radiation in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-4522654: A 5-HT2C Receptor Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery, synthesis, and biological characterization of PF-4522654, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. Developed as a potential therapeutic agent, this compound emerged from a multiparameter optimization program aimed at identifying a central nervous system (CNS) penetrant compound with an optimal balance of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the synthetic chemistry, experimental protocols, and key biological data associated with this compound.
Discovery and Design Rationale
This compound belongs to a series of 4-substituted pyrimido[4,5-d]azepines. The design strategy focused on achieving robust CNS penetration while optimizing agonist potency at the 5-HT2C receptor and ensuring high selectivity against the closely related 5-HT2A and 5-HT2B receptors.[1][2][3] The avoidance of 5-HT2B agonism was a critical objective due to potential safety concerns.[3] The optimization process led to the identification of this compound as a lead compound that demonstrated significant efficacy in preclinical models of stress urinary incontinence (SUI).[1][2][3]
Quantitative Biological Data
The biological activity of this compound and a related compound, PF-4479745, were characterized through a series of in vitro assays to determine their potency and selectivity for the 5-HT2C receptor.
| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2A Functional Antagonism | 5-HT2B Functional Antagonism |
| This compound | 8 | 16 | No measurable agonism | No measurable agonism |
| PF-4479745 | - | - | - | - |
| Data presented is based on reported values for this compound.[1][4] Specific values for PF-4479745 were part of the broader study but are not detailed here. |
Signaling Pathway
This compound acts as an agonist at the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[4][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process characteristic of the synthesis of pyrimido[4,5-d]azepine derivatives. While the exact, detailed synthesis is proprietary, a general plausible route is outlined below based on related chemistries.
General Synthetic Workflow:
A representative procedure for a key step, such as the functionalization of the pyrimido[4,5-d]azepine core, would typically involve:
-
Reaction Setup: A solution of the pyrimido[4,5-d]azepine intermediate in a suitable aprotic solvent (e.g., dichloromethane or DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The appropriate amine or other nucleophile is added to the solution, often in the presence of a coupling agent or after conversion of a leaving group on the core structure.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.
In Vitro Biological Assays
Radioligand Binding Assay (for Ki determination):
-
Objective: To determine the binding affinity of this compound for the 5-HT2C receptor.
-
Method:
-
Cell membranes from a stable cell line expressing the human 5-HT2C receptor are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [³H]-mesulergine) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Assay (for EC50 determination):
-
Objective: To measure the functional potency of this compound as a 5-HT2C receptor agonist.
-
Method (Calcium Flux Assay):
-
Cells stably expressing the human 5-HT2C receptor are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Varying concentrations of this compound are added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
-
Selectivity Assays:
-
Similar functional assays are conducted on cell lines expressing the 5-HT2A and 5-HT2B receptors to determine the agonist activity of this compound at these off-target receptors. The lack of a significant response indicates high selectivity.
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist that was rationally designed through a multiparameter optimization approach. Its favorable in vitro profile, characterized by high potency and exquisite selectivity over 5-HT2A and 5-HT2B receptors, translated to in vivo efficacy in preclinical models. The detailed methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.
References
- 1. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5âd]azepines as Potent 5âHydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5âHT2A and 5âHT2B Receptors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tafamidis: A Transthyretin Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafamidis, also known by its developmental code PF-06291826, is a first-in-class therapeutic agent designed to treat transthyretin amyloidosis (ATTR), a rare and life-threatening disease.[1][2][3] This debilitating condition is characterized by the misfolding and aggregation of the transport protein transthyretin (TTR), leading to the formation of amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves.[2][4][5] Tafamidis functions as a kinetic stabilizer of the TTR tetramer, the protein's natural quaternary structure.[3][4] By binding to the thyroxine-binding sites of TTR, tafamidis prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to tafamidis.
Chemical Structure and Properties
Tafamidis is a benzoxazole derivative with the systematic IUPAC name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.[4] It is available clinically as both tafamidis meglumine (Vyndaqel®) and a free acid formulation (Vyndamax®).[6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Cl₂NO₃ | [4] |
| Molecular Weight | 308.12 g/mol | [4] |
| CAS Number | 594839-88-0 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Mechanism of Action: Stabilizing Transthyretin
The therapeutic effect of tafamidis is rooted in its ability to kinetically stabilize the TTR tetramer.[3][4] Under normal physiological conditions, TTR exists as a tetramer and functions as a transporter for thyroxine and retinol-binding protein.[5] In individuals with ATTR, mutations in the TTR gene or age-related factors can destabilize the tetramer, causing it to dissociate into its constituent monomers.[2][4] These monomers are prone to misfolding and aggregation, leading to the formation of amyloid fibrils.
Tafamidis binds with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer.[3] This binding strengthens the interactions between the monomers, significantly increasing the energy barrier for tetramer dissociation.[4] By preventing the formation of amyloidogenic monomers, tafamidis effectively halts the progression of the disease.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of tafamidis in preventing TTR amyloidogenesis.
Pharmacological Properties and Efficacy
In vitro and ex vivo experiments have demonstrated that tafamidis binds to both wild-type and mutant TTR with high affinity, exhibiting negative cooperativity with dissociation constants (KD) of approximately 2 nM and 200 nM for the two binding sites.[1] Clinical studies have shown that tafamidis treatment leads to near-complete stabilization of the TTR tetramer in patients.[8]
| Parameter | Value | Reference |
| Binding Affinity (KD1) | ~2 nM | [1] |
| Binding Affinity (KD2) | ~200 nM | [1] |
| TTR Stabilization (in vitro) | ≥96% | [8] |
| TTR Stabilization (in vivo, estimated) | ~92% | [8] |
The landmark ATTR-ACT clinical trial, a Phase 3 study in patients with transthyretin amyloid cardiomyopathy, demonstrated that tafamidis significantly reduced all-cause mortality and cardiovascular-related hospitalizations compared to placebo over a 30-month period.[9][10] Patients treated with tafamidis also showed a slower decline in functional capacity and quality of life.[9]
| Clinical Outcome (ATTR-ACT Trial) | Tafamidis | Placebo | p-value | Reference |
| All-Cause Mortality | 29.5% | 42.9% | <0.001 | [9] |
| Cardiovascular-Related Hospitalizations (per year) | 0.48 | 0.70 | <0.001 | [9] |
Experimental Protocols
Transthyretin Stabilization Assay (Immunoturbidimetric Method)
This assay is a key method for quantifying the extent of TTR stabilization by a compound like tafamidis.
Principle: The assay measures the concentration of intact TTR tetramers in a plasma sample before and after denaturation with urea. A stabilizing compound will protect the tetramer from dissociation, resulting in a higher concentration of TTR after urea treatment compared to an untreated sample.
Methodology:
-
Sample Preparation: Collect plasma samples from subjects.
-
Baseline Measurement: Determine the initial TTR concentration in an aliquot of the plasma sample using a standard immunoturbidimetric assay.
-
Urea Denaturation: Incubate another aliquot of the plasma sample with a high concentration of urea (e.g., 6.5 M) for a defined period (e.g., 48 hours) to induce tetramer dissociation.[1][11]
-
Post-Denaturation Measurement: Measure the TTR concentration in the urea-treated sample using the same immunoturbidimetric assay.
-
Calculation of Stabilization: The percentage of TTR stabilization is calculated using the following formula:[1] % TTR Stabilization = [(FOI dosed - FOI baseline) / FOI baseline] * 100 Where FOI (fraction of initial) is the ratio of the TTR concentration after urea denaturation to the baseline TTR concentration.
Experimental Workflow Diagram
Caption: Workflow for the TTR stabilization immunoturbidimetric assay.
Conclusion
Tafamidis represents a significant advancement in the treatment of transthyretin amyloidosis. Its well-defined mechanism of action, potent TTR stabilizing activity, and proven clinical efficacy have established it as a cornerstone therapy for this devastating disease. This guide provides a foundational understanding of the key technical aspects of tafamidis for professionals in the field of drug discovery and development. The methodologies and data presented herein serve as a valuable resource for further research and clinical application of TTR stabilizers.
References
- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pfizer claims FDA okay for rare heart disease drug tafamidis | pharmaphorum [pharmaphorum.com]
- 7. European Commission Approves VYNDAQEL®, the First Treatment in the EU for Transthyretin Amyloid Cardiomyopathy (ATTR-CM) | Pfizer [pfizer.com]
- 8. vyndamax.pfizerpro.com [vyndamax.pfizerpro.com]
- 9. Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pfizer Announces Positive Topline Results From Phase 3 ATTR-ACT Study Of Tafamidis In Patients With Transthyretin Cardiomyopathy | Pfizer [pfizer.com]
- 11. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for PF-4522654 Target Validation
A comprehensive search for the compound PF-4522654 has yielded no publicly available scientific literature, clinical trial data, or preclinical studies. Therefore, a detailed technical guide on its target validation cannot be provided at this time.
The requested in-depth analysis, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is contingent on the availability of published research. It is possible that this compound is an internal designation for a compound in very early-stage development and has not yet been disclosed in scientific publications or public trial registries.
For researchers, scientists, and drug development professionals interested in target validation studies, the general principles and methodologies remain consistent across different therapeutic agents. A typical target validation process involves a multi-faceted approach to confidently link a molecular target to a disease phenotype.
General Principles of Target Validation
Target validation is a critical step in the drug discovery and development pipeline. It establishes a clear and robust connection between a specific molecular target (e.g., a receptor, enzyme, or signaling protein) and a disease. The ultimate goal is to provide strong evidence that modulating the target will have a therapeutic effect.
A generalized workflow for target validation often includes the following stages:
Caption: A generalized workflow for the target validation process.
Key Experimental Methodologies in Target Validation
The following are examples of common experimental protocols employed to validate a therapeutic target.
Table 1: Common In Vitro and In Vivo Validation Techniques
| Experiment Type | Methodology | Purpose | Typical Quantitative Data |
| Biochemical Assays | Enzyme-Linked Immunosorbent Assay (ELISA), Kinase Assays, Binding Assays | To demonstrate direct interaction of a compound with the purified target protein. | IC50, Ki, Kd |
| Cell-Based Assays | Western Blotting, qPCR, Reporter Gene Assays, Cell Viability Assays | To confirm target engagement and downstream signaling effects in a cellular context. | EC50, Gene/Protein expression changes, Luciferase activity |
| In Vivo Models | Genetically engineered mouse models (GEMMs), Xenograft models, Disease-specific animal models | To assess the physiological and therapeutic effects of target modulation in a living organism. | Tumor growth inhibition, Biomarker modulation, Survival analysis |
Example Signaling Pathway Diagram
The following is a hypothetical signaling pathway that could be investigated during a target validation study.
Caption: A simplified, hypothetical signaling cascade.
Should information regarding this compound become publicly available in the future, a detailed technical guide can be developed. Researchers are encouraged to monitor scientific literature and clinical trial databases for updates.
The Enigmatic PF-4522654: A Search for In Vitro Characterization Data
Despite a comprehensive search for the in vitro characterization of a compound designated PF-4522654, no public scientific literature or data repository appears to contain information on this specific molecule. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. As such, a detailed technical guide on its specific in vitro properties cannot be constructed at this time.
For researchers, scientists, and drug development professionals, the in vitro characterization of a novel compound is a critical first step in evaluating its therapeutic potential. This process typically involves a battery of experiments to determine a compound's activity, selectivity, and mechanism of action at the molecular and cellular level. While no specific data exists for this compound, this guide will outline the standard methodologies and data presentation that would be essential for its characterization, should such information become available.
Core In Vitro Characterization Assays: A Methodological Overview
The primary goal of in vitro characterization is to understand how a compound interacts with its biological target and influences cellular processes in a controlled laboratory setting. Key experimental areas include binding affinity, enzymatic assays, and cell-based functional assays.
Binding Affinity Assays
Determining the binding affinity of a compound to its target protein is fundamental. This is often quantified by the dissociation constant (Kd), which represents the concentration of the compound at which half of the target protein is occupied. A lower Kd value signifies a higher binding affinity.
Table 1: Representative Table for Binding Affinity Data
| Target | Assay Method | Kd (nM) | Ki (nM) | Hill Slope |
| Target X | Radioligand Binding | Data | Data | Data |
| Target Y | Surface Plasmon Resonance | Data | Data | Data |
| Target Z | Isothermal Titration Calorimetry | Data | Data | Data |
Experimental Protocol: Radioligand Binding Assay
A common method to determine binding affinity is the radioligand binding assay. This competitive assay involves incubating the target protein with a constant concentration of a radioactively labeled ligand (a known binder) and varying concentrations of the unlabeled test compound (e.g., this compound). The amount of radioactivity is measured to determine the extent to which the test compound displaces the radioligand. The data is then used to calculate the inhibitor constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Enzymatic Assays
If the target is an enzyme, it is crucial to determine how the compound affects its activity. Assays are designed to measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Table 2: Representative Table for Enzymatic Activity Data
| Enzyme Target | Assay Type | IC50 (nM) | Mechanism of Inhibition |
| Kinase A | Kinase Activity Assay | Data | e.g., ATP-competitive |
| Protease B | Protease Activity Assay | Data | e.g., Non-competitive |
| Phosphatase C | Phosphatase Activity Assay | Data | e.g., Uncompetitive |
Experimental Protocol: Kinase Activity Assay
A typical kinase activity assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The assay can be performed using various detection methods, such as fluorescence, luminescence, or radioactivity. By measuring the enzyme's activity across a range of test compound concentrations, an IC50 value can be determined.
Caption: Generalized workflow for an in vitro kinase activity assay.
Cell-Based Functional Assays
Cell-based assays are essential for understanding a compound's activity in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including changes in signaling pathways, cell viability, proliferation, and gene expression.
Table 3: Representative Table for Cell-Based Assay Data
| Cell Line | Assay Type | Endpoint Measured | EC50 / IC50 (nM) |
| Cancer Cell Line A | Cell Proliferation Assay | Cell Viability | Data |
| Reporter Cell Line B | Signaling Pathway Reporter Assay | Reporter Gene Expression | Data |
| Primary Cell C | Cytokine Release Assay | Cytokine Levels | Data |
Experimental Protocol: Signaling Pathway Reporter Assay
To investigate the effect of a compound on a specific signaling pathway, a reporter gene assay is often employed. In this system, cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the signaling pathway of interest. An increase or decrease in the reporter signal indicates modulation of the pathway by the test compound.
Preliminary In-Vitro Characterization of PF-4522654: A Selective 5-HT2C Receptor Agonist
A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro studies on PF-4522654, a potent and selective serotonin 2C (5-HT2C) receptor agonist. Intended for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key quantitative data from foundational cell-based assays, and provides detailed experimental protocols for the characterization of this and similar compounds. Visualizations of the primary signaling pathway and experimental workflows are included to facilitate a deeper understanding of the methodologies employed in the early-stage evaluation of 5-HT2C receptor agonists.
Introduction to this compound
This compound is a small molecule agonist that demonstrates high potency and selectivity for the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is a well-established therapeutic target for a range of conditions, including obesity, psychiatric disorders, and, as suggested by preclinical models, stress urinary incontinence (SUI). This compound's selectivity is a key attribute, as agonism at the related 5-HT2A and 5-HT2B receptors has been associated with hallucinogenic effects and cardiac valvulopathy, respectively. This guide focuses on the foundational in-vitro cell line studies that establish the pharmacological profile of this compound.
Mechanism of Action and Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of 5-HT2C receptor activation and serves as a measurable endpoint in functional assays.
An In-Depth Technical Guide on the Role of PF-04691502 in Cellular Signaling Pathways
Disclaimer: Initial searches for "PF-4522654" did not yield any specific results. Based on the available scientific literature, this guide focuses on PF-04691502 , a compound with a similar nomenclature and a well-documented role in cellular signaling. It is presumed that "this compound" may be a typographical error.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental methodologies for the dual PI3K/mTOR inhibitor, PF-04691502.
Introduction
PF-04691502 is a potent, orally bioavailable, ATP-competitive inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its deregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][5] PF-04691502 has demonstrated broad antitumor activity in preclinical models and has been investigated in clinical trials.[1][6] This guide will delve into the specifics of its interaction with key cellular signaling components.
Quantitative Data Presentation
The inhibitory activity of PF-04691502 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available in the public domain.
Table 1: Biochemical Inhibitory Activity of PF-04691502
| Target Enzyme | Inhibition Constant (Ki) (nM) |
| PI3Kα | 1.8[2][4] |
| PI3Kβ | 2.1[2][4] |
| PI3Kδ | 1.6[2][4] |
| PI3Kγ | 1.9[2][4] |
| mTOR | 16[2][4][7] |
Table 2: Cellular Inhibitory Activity of PF-04691502
| Assay | Cell Line(s) | IC50 (nM) |
| AKT (T308) Phosphorylation | PIK3CA-mutant & PTEN-deleted | 7.5 - 47[1][2][4] |
| AKT (S473) Phosphorylation | PIK3CA-mutant & PTEN-deleted | 3.8 - 20[1][2][4] |
| mTORC1 Activity | Nutrient-stimulated cells | 32[1][2][4] |
| Cell Proliferation | BT20, SKOV3, U87MG | 179 - 313[1][4] |
| Cell Proliferation | B-cell non-Hodgkin lymphoma | 120 - 550[5] |
Mechanism of Action and Cellular Signaling Pathways
PF-04691502 exerts its biological effects by directly inhibiting the kinase activity of class I PI3K isoforms and mTOR, a serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to various extracellular signals, such as growth factors and nutrients. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1 and the regulation of numerous cellular processes.
Impact of PF-04691502 on the PI3K/AKT/mTOR Pathway
By inhibiting both PI3K and mTOR, PF-04691502 effectively blocks signaling at two critical nodes in this pathway. This dual inhibition leads to a comprehensive shutdown of downstream signaling.
-
Inhibition of PI3K: Prevents the production of PIP3, thereby blocking the activation of AKT. This is evidenced by the reduction in phosphorylation of AKT at threonine 308 (T308).[1][2][4]
-
Inhibition of mTOR: Directly inhibits the kinase activity of both mTORC1 and mTORC2. Inhibition of mTORC1 is demonstrated by the decreased phosphorylation of its downstream effectors, such as p70S6K and 4EBP1.[1][2] Inhibition of mTORC2 contributes to the reduced phosphorylation of AKT at serine 473 (S473).[8]
The concomitant inhibition of PI3K and mTOR by PF-04691502 results in several key cellular outcomes:
-
Induction of G1 Cell Cycle Arrest: PF-04691502 has been shown to induce a G1 phase cell cycle arrest, which is associated with an upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1][5]
-
Inhibition of Cell Proliferation: By arresting the cell cycle and inhibiting pro-growth signaling, PF-04691502 effectively suppresses the proliferation of various cancer cell lines.[1][5]
-
Induction of Apoptosis: In several cancer cell models, treatment with PF-04691502 leads to the induction of programmed cell death, or apoptosis.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of PF-04691502. Specific details may need to be optimized for different cell lines and experimental conditions.
PI3K/mTOR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of PF-04691502 on the enzymatic activity of purified PI3K and mTOR.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Substrate (e.g., PIP2 for PI3K)
-
ATP
-
PF-04691502
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of PF-04691502 in assay buffer.
-
In a multi-well plate, add the kinase, substrate, and PF-04691502 (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate Ki values by fitting the data to appropriate enzyme inhibition models.[9]
Western Blot Analysis of Pathway Inhibition
This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in whole-cell lysates.
Materials:
-
Cancer cell lines (e.g., U87MG, SKOV3)
-
Cell culture medium and supplements
-
PF-04691502
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-p-S6RP)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of PF-04691502 for a specified time.[8]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8]
Cell Proliferation Assay
This assay quantifies the effect of PF-04691502 on cell viability and growth over time.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
PF-04691502
-
Reagents for proliferation measurement (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat with a serial dilution of PF-04691502.
-
Incubate for a period of time (e.g., 72 hours).[9]
-
Add the proliferation reagent and measure the signal (e.g., luminescence, absorbance) according to the manufacturer's instructions.
-
Calculate IC50 values by plotting cell viability against drug concentration.
Cellular Senescence Assay
This assay is used to detect the induction of cellular senescence, a state of irreversible cell cycle arrest.
Materials:
-
Cells of interest
-
PF-04691502
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit[10]
Procedure:
-
Culture cells and treat with PF-04691502 for an extended period (e.g., several days).
-
Fix the cells according to the kit protocol.[10]
-
Wash the cells and incubate with the SA-β-gal staining solution at 37°C without CO2 until a blue color develops in senescent cells.[10][11]
-
Wash the cells and visualize under a microscope.
-
Quantify the percentage of blue, senescent cells.
Conclusion
PF-04691502 is a well-characterized dual inhibitor of the PI3K and mTOR signaling pathways. Its ability to potently and selectively block these key nodes leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound or other inhibitors of the PI3K/AKT/mTOR pathway.
References
- 1. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-04691502, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. telomer.com.tr [telomer.com.tr]
Methodological & Application
Application Notes and Protocols for PF-4522654: Information Not Available
We regret to inform you that detailed information regarding the experimental protocol for cell culture using PF-4522654 is currently unavailable in the public domain. Searches for this specific compound did not yield any specific results regarding its mechanism of action, signaling pathways, or established cell culture methodologies.
The "PF-" designation suggests that this compound is likely a compound developed by Pfizer. However, without public disclosure of its biological target and activity, providing accurate and reliable application notes and protocols is not possible.
We recommend verifying the compound identifier for any potential typographical errors. If the identifier is confirmed to be correct, it may be an internal code for a compound that has not yet been publicly characterized.
For researchers, scientists, and drug development professionals interested in similar compounds, we can provide information on other publicly documented Pfizer compounds, such as:
-
PF-04691502: A potent dual inhibitor of PI3K and mTOR kinases.
-
PF-4776548: An HIV integrase inhibitor.
-
PF-3845: An irreversible fatty acid amide hydrolase (FAAH) inhibitor.
-
PF-06939999: A SAM-competitive PRMT5 inhibitor.
-
PF-07265028: A selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Should information on this compound become publicly available, we will endeavor to provide the detailed application notes and protocols as requested. We advise consulting Pfizer's official publications or scientific databases for any future updates on this compound.
Application Notes and Protocols for Western Blot Analysis of PF-4522654 Effects
Disclaimer: Publicly available information on a compound with the specific designation "PF-4522654" is limited. Therefore, this document provides a generalized protocol for utilizing a hypothetical small molecule kinase inhibitor, herein referred to as this compound, in a Western blot experiment. The proposed mechanism of action and signaling pathway are illustrative and based on common targets for similar compounds. Researchers should validate the specific target and pathway of their compound of interest.
Introduction
This compound is postulated to be a potent and selective small molecule inhibitor targeting a key kinase in a critical cellular signaling pathway, such as the PI3K/Akt/mTOR cascade. This pathway is frequently dysregulated in various diseases, including cancer, and plays a crucial role in cell proliferation, survival, and metabolism. Western blotting is a fundamental and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to characterize the cellular effects of kinase inhibitors like this compound.[1]
These application notes provide a detailed protocol for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation status of a downstream target.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
This compound is hypothesized to inhibit a kinase within the PI3K/Akt pathway. This pathway is a common target for anti-cancer drugs.[2][3] Inhibition at a specific node, such as PI3K or Akt, would lead to a measurable decrease in the phosphorylation of downstream substrates.
Experimental Protocols
This section details the methodology for a Western blot experiment to assess the dose-dependent effect of this compound on the phosphorylation of Akt.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line with a known active PI3K/Akt pathway) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) dissolved in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.[4]
Part 2: Lysate Preparation
-
Washing: After incubation, place the plates on ice and aspirate the media. Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Sonication: Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and reduce viscosity.[4]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare samples for loading by mixing a calculated volume of lysate (to ensure equal protein loading, e.g., 20-30 µg) with 4X SDS sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[1]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6] For PVDF membranes, pre-wet in methanol before equilibrating in transfer buffer.[6] The transfer can be performed using wet or semi-dry methods.[6]
Part 4: Immunoblotting and Detection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[1][7] Use BSA for detecting phosphoproteins.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[4][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Final Washes: Repeat the washing step (step 3).
-
Detection: Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[7]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., rabbit anti-Akt) and a loading control (e.g., mouse anti-β-actin).
Experimental Workflow Visualization
Data Presentation
The results from the Western blot should be quantified by densitometry. The signal from the phosphorylated protein should be normalized to the total protein, which is then normalized to the loading control.
Table 1: Dose-Response Effect of this compound on Akt Phosphorylation
| This compound (nM) | p-Akt (Ser473) Signal | Total Akt Signal | β-actin Signal | Normalized p-Akt / Total Akt |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.98 | 1.02 | 0.87 |
| 50 | 0.52 | 1.01 | 0.99 | 0.51 |
| 100 | 0.23 | 0.97 | 1.01 | 0.24 |
| 500 | 0.05 | 1.03 | 0.98 | 0.05 |
| 1000 | 0.01 | 0.99 | 1.00 | 0.01 |
Note: Data are illustrative. Values represent densitometry readings normalized to the vehicle control.
Table 2: Reagents and Recommended Dilutions
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Rabbit anti-phospho-Akt (Ser473) | (e.g., Cell Signaling) | (e.g., 4060) | 1:1000 |
| Rabbit anti-Akt | (e.g., Cell Signaling) | (e.g., 9272) | 1:1000 |
| Mouse anti-β-actin | (e.g., Proteintech) | (e.g., 66009-1-Ig) | 1:5000 |
| Anti-rabbit IgG, HRP-linked | (e.g., Cell Signaling) | (e.g., 7074) | 1:2000 |
| Anti-mouse IgG, HRP-linked | (e.g., Cell Signaling) | (e.g., 7076) | 1:2000 |
| 5% BSA in TBST | (Various) | N/A | Blocking/Antibody Dilution |
| 5% Non-fat Milk in TBST | (Various) | N/A | Blocking/Antibody Dilution |
Note: Optimal antibody dilutions should be determined experimentally.[7]
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Inhibitor PF-04691502 works as a senolytic to regulate cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth factor signaling pathways as targets for prevention of epithelial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ptglab.com [ptglab.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vivo Studies of PF-4522654: Information Not Publicly Available
Comprehensive searches for publicly available data regarding the recommended dosage of PF-4522654 for in vivo studies, its signaling pathways, and associated experimental protocols have yielded no specific results. This suggests that information on this particular compound is not available in the public domain.
As a result, the creation of detailed application notes, protocols, and visualizations as requested is not possible at this time. The core requirements, including data presentation in tables, detailed experimental methodologies, and diagrams of signaling pathways and workflows, are contingent upon the availability of foundational research data for this compound.
For researchers, scientists, and drug development professionals seeking to work with this compound, it is recommended to consult any internal documentation or contact the originating source or manufacturer of this compound to obtain the necessary information for conducting in vivo studies.
General guidance for preclinical in vivo studies with novel compounds typically involves a series of dose-ranging and toxicology studies to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic and pharmacodynamic profiles. These studies are essential for establishing a safe and efficacious dosing regimen for further investigation. However, without specific data on this compound, any provided protocol would be generic and not tailored to the unique properties of this molecule.
PF-4522654 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4522654 is a potent and selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions. This document provides detailed application notes and protocols for the solubility and preparation of this compound for experimental use. It includes a summary of its chemical properties, solubility data, and step-by-step procedures for preparing solutions for in vitro and in vivo studies. Additionally, the known signaling pathway of the 5-HT2C receptor is illustrated to provide a contextual framework for experimental design.
Chemical Properties and Solubility
This compound is a small molecule with high affinity and functional agonism for the 5-HT2C receptor, demonstrating an EC50 of 16 nM and a Ki of 8 nM. It exhibits selectivity over the 5-HT2A and 5-HT2B receptors. Due to its chemical nature, the solubility of this compound varies across different solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Limited Data Available | Expected to have some solubility, but empirical testing is recommended. |
| Water | Limited Data Available | Expected to have low solubility. |
| PBS (Phosphate-Buffered Saline) | Limited Data Available | Solubility is expected to be low. For aqueous buffers, it is recommended to first dissolve in a minimal amount of DMSO. |
Signaling Pathway
This compound, as a 5-HT2C receptor agonist, activates a well-characterized signaling cascade. The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses. There is also evidence suggesting a potential link to the ERK/MAPK signaling pathway.
Caption: 5-HT2C Receptor Signaling Pathway activated by this compound.
Experimental Protocols
The following protocols are generalized based on common laboratory practices for small molecule compounds with similar solubility profiles. Researchers should adapt these protocols as needed for their specific experimental setup.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)
Working solutions are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the final desired concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions immediately for your experiments.
Preparation for In Vivo Experiments
The choice of vehicle for in vivo administration will depend on the route of administration and the required dose. As specific in vivo formulation data for this compound is limited, the following are general suggestions based on vehicles used for other 5-HT2C agonists.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, 0.5% methylcellulose in water, polyethylene glycol 400 (PEG400))
-
Homogenizer or sonicator (if preparing a suspension)
-
Sterile vials
Example Protocol for an Oral Suspension (using methylcellulose):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add a small amount of the methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining methylcellulose solution while continuously triturating or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension to reduce particle size and improve homogeneity.
-
Prepare a vehicle-only control using the same procedure.
-
Administer the suspension to the animals at the desired dose. Ensure the suspension is well-mixed before each administration.
Note on In Vivo Preparations: It is crucial to perform pilot studies to assess the stability and tolerability of the chosen formulation in the animal model.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a typical research project, from initial preparation to data analysis.
Caption: General experimental workflow for studies involving this compound.
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound in their studies to investigate the role of the 5-HT2C receptor in various physiological and pathological processes.
Application Notes and Protocols for PF-670462 in Neurodegenerative Disease Research
A Note on the Compound Identifier: Initial searches for "PF-4522654" did not yield information relevant to neurodegenerative disease research involving Casein Kinase 1 Epsilon (CK1ε) inhibition. Instead, literature points to this compound as a 5-HT2C receptor partial agonist. It is highly likely that the intended compound for this query was PF-670462 , a well-documented inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) developed by Pfizer, which has been studied in the context of neurodegenerative diseases, particularly Alzheimer's disease. These application notes and protocols are therefore focused on PF-670462.
Introduction
PF-670462 is a potent and selective, small-molecule inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1] These serine/threonine kinases are key regulators of numerous cellular processes, including the circadian rhythm.[2][3] Dysregulation of CK1δ/ε has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5] Specifically, CK1δ/ε are involved in the phosphorylation of tau protein and the processing of amyloid precursor protein (APP), both of which are central to the pathology of Alzheimer's disease.[6] Furthermore, circadian rhythm disruption is an early symptom of many neurodegenerative disorders, and targeting the core clock machinery, where CK1δ/ε are pivotal, presents a promising therapeutic strategy.[6]
These application notes provide a comprehensive overview of the use of PF-670462 as a tool compound for studying the role of CK1δ/ε in neurodegenerative disease models.
Compound Information and Quantitative Data
Table 1: In Vitro Potency and Selectivity of PF-670462
| Target | IC50 (nM) | Source(s) |
| Casein Kinase 1ε (CK1ε) | 7.7 | [1] |
| Casein Kinase 1δ (CK1δ) | 14 | [1] |
| Casein Kinase 1ε (CK1ε) | 90 | [7] |
| Casein Kinase 1δ (CK1δ) | 13 | [2][7] |
| Casein Kinase 1ε (CK1ε) | 80 | [2] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.
PF-670462 displays greater than 30-fold selectivity for CK1δ/ε over a panel of 42 other common kinases. However, at higher concentrations (10 μM), it can inhibit other kinases, including JNK, p38, and EGFR isoforms.[8]
Table 2: Cellular and In Vivo Efficacy of PF-670462
| Assay | Endpoint | Effective Concentration/Dose | Source(s) |
| PER Protein Nuclear Translocation | Inhibition (EC50) | 290 nM | |
| Circadian Period Lengthening (in vitro) | Significant Lengthening | 1 µM | [2][9] |
| Circadian Period Lengthening (in vivo) | Significant Lengthening | 10 mg/kg/day | [2] |
| Rescue of Cognitive Deficits (in vivo) | Improved Memory | 30 mg/kg | [6] |
| Reduction of Amyloid Burden (in vivo) | Decreased Aβ Signal and Plaque Size | 10-30 mg/kg | [6] |
Signaling Pathways
CK1δ/ε in Circadian Rhythm Regulation
CK1δ and CK1ε are integral components of the core circadian clock machinery. They phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, marking them for ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating the timing of the negative feedback loop that drives circadian oscillations. Inhibition of CK1δ/ε by PF-670462 leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of casein kinase 1 epsilon/delta (Csnk1e/d) in the pathogenesis of familial Parkinson's disease caused by CHCHD2 | EMBO Molecular Medicine [link.springer.com]
- 5. Involvement of casein kinase 1 epsilon/delta (Csnk1e/d) in the pathogenesis of familial Parkinson's disease caused by CHCHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4522654: A Tool to Modulate the Endoplasmic Reticulum Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). While the UPR is initially a pro-survival response, chronic or unresolved ER stress can lead to apoptosis.
Clarification of Function: It is a common misconception that PF-4522654 is a tool to induce ER stress. In fact, this compound is a potent and selective small molecule inhibitor of the endoribonuclease (RNase) activity of IRE1α. Therefore, its primary application is not to initiate ER stress, but rather to dissect the specific role of the IRE1α signaling pathway during an ER stress response induced by other agents. By inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA, this compound allows researchers to study the consequences of blocking this key adaptive branch of the UPR.
These application notes provide a comprehensive overview of this compound and protocols for its use in cell-based assays to study the IRE1α-mediated ER stress response.
Mechanism of Action
This compound belongs to the hydroxy-aryl-aldehyde (HAA) class of inhibitors. It selectively targets the RNase domain of IRE1α, the most conserved transducer of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
This compound binds to a shallow pocket within the RNase active site of IRE1α. This binding prevents the catalytic activity of the RNase domain, thereby inhibiting the splicing of XBP1 mRNA. This inhibition is specific to the RNase function, and it does not directly affect the kinase activity of IRE1α. By blocking the production of XBP1s, this compound effectively shuts down a major adaptive arm of the UPR, allowing for the investigation of its importance in various physiological and pathological contexts.
Data Presentation
The following table summarizes the available quantitative data for IRE1α inhibitors, including compounds similar to this compound. Specific dose-response data for this compound is not extensively published; therefore, the provided concentrations should be used as a starting point for optimization in your specific cell system.
| Compound Class | Compound Example | Target | Assay Type | IC50 | Effective Concentration Range (in vitro) |
| Hydroxy-aryl-aldehyde | This compound | IRE1α RNase | In vitro enzymatic | Not widely reported | 1 - 25 µM (estimated) |
| Kinase Inhibitor | KIRA6 | IRE1α Kinase | In vitro kinase | ~2.5 nM | 100 nM - 1 µM |
| Kinase Inhibitor | KIRA8 | IRE1α Kinase | In vitro kinase | ~160 nM | 1 - 10 µM |
Note: The effective concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is highly recommended.
Experimental Protocols
Protocol 1: Induction of ER Stress and Inhibition of IRE1α Signaling
This protocol describes the general procedure for inducing ER stress in cultured cells and subsequently treating them with this compound to inhibit the IRE1α pathway.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
DMSO (for dissolving compounds)
-
6-well or 12-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Compounds:
-
Prepare a stock solution of the ER stress inducer (e.g., 10 mM Tunicamycin in DMSO or 1 mM Thapsigargin in DMSO).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Further dilute the stock solutions in complete culture medium to the desired final concentrations immediately before use. It is recommended to perform a dose-response curve for both the inducer and this compound to determine the optimal concentrations for your cell line.
-
-
Treatment:
-
Control Groups:
-
Untreated cells (medium only)
-
Vehicle control (medium with the same concentration of DMSO used for the treatments)
-
-
ER Stress Induction Only:
-
Treat cells with the ER stress inducer at the predetermined optimal concentration (e.g., 1-5 µg/mL Tunicamycin or 100-500 nM Thapsigargin) for the desired duration (e.g., 4-24 hours).
-
-
IRE1α Inhibition during ER Stress:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Following pre-treatment, add the ER stress inducer to the medium containing this compound and incubate for the desired duration.
-
-
-
Harvesting and Downstream Analysis:
-
After the treatment period, wash the cells with PBS.
-
Proceed with cell lysis for protein analysis (Western blot) or RNA extraction for gene expression analysis (RT-qPCR).
-
Protocol 2: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the direct assessment of this compound's inhibitory effect on IRE1α RNase activity.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the intron in the XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
A typical PCR program would be: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 product will be larger than the spliced XBP1 product (by 26 base pairs).
-
Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). The reduction in the intensity of the sXBP1 band in this compound-treated samples indicates successful inhibition of IRE1α.
-
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol is used to evaluate the effect of this compound on the protein levels of key UPR markers.
Materials:
-
Treated cells from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
Western blot transfer system
-
Primary antibodies against:
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
XBP1s
-
GRP78 (BiP)
-
CHOP (GADD153)
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Experimental workflow for studying IRE1α inhibition.
Application Notes and Protocols: Lentiviral-Mediated shRNA Knockdown of PARP16 Combined with PF-04522654 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is a tail-anchored protein located in the endoplasmic reticulum (ER). It plays a crucial role in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. PARP16 acts as a key activator of two major UPR sensors, PERK and IRE1α, through mono-ADP-ribosylation. Dysregulation of PARP16 and the UPR has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This document provides detailed application notes and protocols for investigating the effects of depleting PARP16 using lentiviral-delivered short hairpin RNA (shRNA) in combination with chemical inhibitors. While the specific compound PF-04522654 was requested, extensive searches have not revealed a direct link between this compound and PARP16 inhibition. Therefore, the following protocols are presented as a general framework adaptable to any small molecule inhibitor targeting PARP16 or related pathways. For data presentation, examples using known PARP16 inhibitors are provided as a reference.
Signaling Pathways and Experimental Workflow
PARP16-Mediated Unfolded Protein Response (UPR) Activation
Caption: PARP16-mediated activation of the PERK and IRE1α branches of the UPR.
Experimental Workflow for Combined shRNA and Drug Treatment
Caption: Workflow for PARP16 knockdown and subsequent drug treatment.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments combining PARP16 shRNA with a chemical inhibitor. As data for PF-04522654 is unavailable, representative data for known PARP inhibitors are used for illustrative purposes.
Table 1: Effect of PARP16 Knockdown and Inhibitor Treatment on Cell Viability (IC50)
| Treatment Group | Inhibitor | Cell Line | IC50 (nM) | Fold Change vs. shControl |
| shControl | Talazoparib | SCLC-H69 | 8.5 | - |
| shPARP16 | Talazoparib | SCLC-H69 | 4.2 | 2.0 |
| shControl | Olaparib | SCLC-H69 | 3618 | - |
| shPARP16 | Olaparib | SCLC-H69 | 1850 | 1.95 |
| shControl | DB008 | HEK293T | 270 | - |
| shPARP16 | DB008 | HEK293T | 130 | 2.08 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: Quantification of PARP16 Knockdown Efficiency
| Treatment Group | Relative PARP16 mRNA Expression (Fold Change vs. shControl) | PARP16 Protein Level (% of shControl) |
| shControl | 1.00 ± 0.05 | 100 ± 8 |
| shPARP16 | 0.25 ± 0.03 | 22 ± 5 |
Note: Data are hypothetical and represent typical knockdown efficiencies.
Table 3: Apoptosis Rates Following Combined Treatment
| Treatment Group | % Apoptotic Cells (Annexin V Positive) | Fold Change vs. shControl + Vehicle |
| shControl + Vehicle | 5.2 ± 1.1 | - |
| shControl + Inhibitor (IC50) | 25.8 ± 3.5 | 4.96 |
| shPARP16 + Vehicle | 10.1 ± 1.8 | 1.94 |
| shPARP16 + Inhibitor (IC50) | 48.3 ± 4.2 | 9.29 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (pLKO.1-puro backbone) targeting PARP16 and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
Target cells
-
Polybrene or protamine sulfate
-
Puromycin
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the transfection mix according to the manufacturer's protocol, combining the shRNA plasmid, packaging plasmids, and transfection reagent in serum-free media.
-
Add the transfection mix to the HEK293T cells and incubate at 37°C with 5% CO2.
-
-
Virus Harvest (Day 3-4):
-
Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction (Day 1 of Transduction):
-
Plate target cells in a 6-well plate to be 50-70% confluent at the time of transduction.
-
On the day of transduction, replace the media with fresh media containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection, MOI, for your cell line).
-
Incubate for 18-24 hours.
-
-
Selection of Transduced Cells (Day 2 onwards):
-
Replace the virus-containing media with fresh media.
-
48 hours post-transduction, begin selection by adding puromycin to the media. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve.
-
Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced cells are eliminated.
-
Expand the stable cell pool for subsequent experiments.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for PARP16 mRNA Levels
This protocol is a standard method for quantifying mRNA expression.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PARP16 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and SYBR Green master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PARP16 mRNA, normalized to the housekeeping gene.
-
Protocol 3: Western Blot for PARP16 Protein Levels
This is a general protocol for detecting protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP16
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP16 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a method to assess cell viability after treatment.
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the stable shControl and shPARP16 cells in a 96-well plate at an appropriate density.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of PF-04522654 or another inhibitor for 48-72 hours. Include a vehicle control.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 5: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat shControl and shPARP16 cells with the inhibitor at the desired concentration for the
-
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PF-4522654
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PF-4522654 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its effects by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling through Akt and mTOR. This inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple parameters at the single-cell level.[1] It is an indispensable tool for elucidating the mechanism of action of novel drug candidates like this compound. These application notes provide detailed protocols for treating cells with this compound and subsequently analyzing its effects on cell cycle progression and apoptosis using flow cytometry.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:
-
Induction of Apoptosis: By inhibiting the pro-survival signals of the PI3K pathway, this compound can trigger programmed cell death.
-
Cell Cycle Arrest: The PI3K pathway is crucial for cell cycle progression, and its inhibition by this compound can lead to arrest at the G1/S or G2/M checkpoints.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (100 nM) | 68.5 ± 3.4 | 15.3 ± 1.8 | 16.2 ± 1.5 |
| This compound (500 nM) | 75.1 ± 2.9 | 8.7 ± 1.1 | 16.2 ± 1.3 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) |
| Vehicle Control (DMSO) | 92.4 ± 1.8 | 3.5 ± 0.7 | 4.1 ± 0.9 |
| This compound (100 nM) | 75.6 ± 2.5 | 15.8 ± 1.3 | 8.6 ± 1.1 |
| This compound (500 nM) | 58.2 ± 3.1 | 28.9 ± 2.2 | 12.9 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7, etc.)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and transfer them to flow cytometry tubes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Analysis by Annexin V and PI Staining
Materials:
-
Treated and control cells from Protocol 1
-
Cold PBS
-
1X Annexin V Binding Buffer
-
FITC Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.
Caption: Logical relationship of apoptosis analysis using Annexin V and PI staining.
References
Troubleshooting & Optimization
PF-4522654 not showing expected results in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-4522654, a potent and selective 5-HT2C receptor agonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-permeable agonist for the serotonin 2C receptor (5-HT2C). Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The 5-HT2C receptor predominantly couples to the Gq/11 family of G-proteins.[1] This activation initiates a downstream signaling cascade by activating phospholipase C (PLC), which then leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), a key measurable event in cellular assays.[2][3][4]
Q2: What are the expected results when using this compound in a cell-based assay?
The expected primary result of stimulating cells expressing the 5-HT2C receptor with this compound is a rapid and transient increase in intracellular calcium concentration.[2][3][4] Additionally, activation of the 5-HT2C receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is another common readout.[5][6][7] It is important to note that this compound is reported to be a G protein-biased agonist, suggesting it may not strongly recruit β-arrestin.
Q3: Which cell lines are suitable for experiments with this compound?
Suitable cell lines are those that endogenously express the 5-HT2C receptor at sufficient levels or, more commonly, host cell lines (e.g., HEK293, CHO-K1) that have been stably or transiently transfected to express the recombinant human 5-HT2C receptor.[8][9][10][11] It is crucial to verify receptor expression in your chosen cell line using methods like qPCR or Western blot.[12]
Q4: What is the difference between binding affinity (Ki) and functional potency (EC50)?
Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response in a functional assay (e.g., calcium release). While related, these values are not always the same. A compound can have high affinity but may not be very effective at activating the receptor, resulting in a higher EC50.[13]
Troubleshooting Guide
Problem 1: No signal or very weak signal after applying this compound.
This is a common issue that can arise from several factors. Below is a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Cell Line Issues | - Confirm 5-HT2C Receptor Expression: Use qPCR or Western blot to verify that your cell line expresses the receptor.[12] Use a parental cell line (without the receptor) as a negative control. - Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent, optimal density. Over-confluent or unhealthy cells respond poorly.[13] Perform a cell viability assay (e.g., Trypan Blue, CellTiter-Glo®) to confirm viability is >90%.[12][14][15] |
| Compound Issues | - Verify Compound Integrity: Use a fresh aliquot of this compound. Ensure it has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment as the compound may degrade in solution.[12] - Incorrect Concentration: Perform a wide dose-response curve (e.g., 100 pM to 100 µM) to ensure you are testing within the effective concentration range. The reported EC50 is 16 nM.[5] |
| Assay Conditions | - Serum Starvation (for pERK assays): For assays measuring ERK phosphorylation, serum in the media can cause high background. Serum-starve cells for 4-6 hours prior to the experiment.[5][8] - Incorrect Buffer Composition: Ensure your assay buffer does not contain components that could interfere with the signal. - Sub-optimal Incubation Times: Optimize the agonist stimulation time. For calcium flux, the signal is typically rapid (seconds to minutes). For ERK phosphorylation, a time course (e.g., 2, 5, 10, 30 minutes) is recommended to find the peak response.[5][16] |
| Instrument Settings | - Incorrect Settings: Ensure the settings on your fluorescence plate reader (e.g., excitation/emission wavelengths, gain) are appropriate for the dye being used (e.g., Fluo-4 AM). |
Problem 2: High background signal in untreated or vehicle-treated wells.
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing the receptor, can exhibit high basal activity. If possible, use a cell line with a lower, more physiological expression level.[17][18] |
| Assay Buffer/Media Components | Serum in the media is a common cause of high background, especially in pERK assays. Perform serum starvation.[5][8] |
| Dye Loading Issues (Calcium Assays) | Inconsistent or prolonged dye loading can lead to high background fluorescence. Optimize dye loading time and temperature.[13] |
| Cellular Stress | Stressed or unhealthy cells can exhibit elevated basal signaling. Ensure proper cell culture and handling techniques. |
Problem 3: The observed potency (EC50) is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment.[12] |
| Assay Conditions | Differences in assay conditions (e.g., cell type, receptor expression level, buffer components, temperature) can lead to shifts in potency.[11][13] |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization, where the receptor becomes less responsive. This is often mediated by β-arrestin recruitment and receptor internalization.[12][19] Consider shorter incubation times or using an assay that measures an earlier signaling event. |
| RNA Editing | The 5-HT2C receptor is subject to RNA editing, which can alter its signaling properties. The specific isoforms of the receptor in your cell line may differ from those used in the original characterization of the compound, leading to different responses.[6][13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the 5-HT2C receptor and a general workflow for a typical cell-based experiment.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. revvity.com [revvity.com]
- 11. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-4522654 Concentration for Maximum Effect
Disclaimer: The compound "PF-4522654" did not yield specific search results. This technical support guide has been developed based on information available for PNU-74654 , a compound with a similar designation and a well-documented role as a Wnt/β-catenin pathway inhibitor. It is presumed that "this compound" is either an alternative name or a related compound for which the following information would be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-74654?
A1: PNU-74654 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by binding directly to β-catenin with a high affinity (dissociation constant, KD ≈ 450 nM), which in turn blocks the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] This disruption prevents the transcription of Wnt target genes that are involved in cell proliferation, survival, and differentiation.[1]
Q2: What is a recommended starting concentration for PNU-74654 in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on published studies, a broad range of 5 µM to 200 µM has been used.[3] A good starting point would be to test a logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM).[4] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines; for instance, the IC50 in NCI-H295 cells is reported to be 129.8 µM.[2]
Q3: How should I prepare and store PNU-74654 stock solutions?
A3: PNU-74654 is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mg/mL), but insoluble in water.[5][6] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM). This stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4][7] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: How frequently should the medium containing PNU-74654 be replaced in long-term cultures?
A4: For long-term experiments, maintaining a consistent concentration of the inhibitor is critical. The frequency of media changes will depend on the metabolic rate of your specific cell line and the stability of PNU-74654 in culture conditions. A general recommendation is to replace the medium every 2-3 days to replenish nutrients and maintain a steady concentration of the compound.
Troubleshooting Guides
Issue 1: No observable effect of PNU-74654 at tested concentrations.
-
Possible Cause 1: Insufficient Concentration. The concentration of PNU-74654 may be too low to effectively inhibit the β-catenin/Tcf4 interaction in your specific cell line.
-
Solution: Gradually increase the concentration of PNU-74654. It is essential to perform a dose-response experiment to find the effective concentration for your cell line.[8]
-
-
Possible Cause 2: Cell Line Resistance. The cell line may have mutations downstream of the β-catenin/Tcf4 complex or utilize alternative signaling pathways for proliferation.[8]
-
Solution: Confirm that your cell line has an active Wnt/β-catenin pathway at baseline by measuring the expression of known Wnt target genes like AXIN2 or c-MYC.[9] Consider using a positive control cell line known to be sensitive to Wnt pathway inhibition.
-
-
Possible Cause 3: Compound Instability or Degradation. Improper storage or handling may have led to the degradation of PNU-74654. Components in the cell culture media could also be inactivating the compound.[4][10]
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: Concentration is too high. The concentration of PNU-74654 may be in the toxic range for your cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity and use concentrations well below this value for your experiments.[8]
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, off-target effects could contribute to cytotoxicity.
-
Solution: Lower the concentration of PNU-74654 and, if necessary, increase the incubation time. Use a negative control compound to assess non-specific toxicity.
-
-
Possible Cause 3: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%).[4]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture. Differences in cell passage number, confluency, or overall health can affect the response to PNU-74654.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
-
-
Possible Cause 2: Inaccurate Pipetting. Errors in preparing dilutions can lead to inconsistent final concentrations.
-
Solution: Use calibrated pipettes and be meticulous when preparing serial dilutions of PNU-74654.
-
-
Possible Cause 3: Precipitation of PNU-74654. The compound may precipitate out of solution in the cell culture medium.
-
Solution: Visually inspect the medium for any signs of precipitation after adding PNU-74654. If precipitation occurs, try preparing the working solution in pre-warmed medium and mix thoroughly. Performing a serial dilution in pre-warmed media can also help.[10]
-
Data Presentation
Table 1: Reported Effective Concentrations of PNU-74654 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| NCI-H295 | Adrenocortical Carcinoma | 10 - 200 | Decreased cell proliferation, increased apoptosis, impaired steroidogenesis.[3] |
| BxPC-3 | Pancreatic Cancer | 50 - 150 | Reduced cell viability, G1 cell cycle arrest, inhibition of EMT.[5] |
| MiaPaCa-2 | Pancreatic Cancer | 50 - 150 | Reduced cell viability, G1 cell cycle arrest, inhibition of EMT.[5] |
| HepG2 | Hepatocellular Carcinoma | 50 - 150 | Inhibited proliferation, promoted apoptosis, suppressed migration.[11] |
| Huh7 | Hepatocellular Carcinoma | 50 - 150 | Inhibited proliferation, promoted apoptosis, suppressed migration.[11] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock dilution series of PNU-74654 in a complete medium from the 10 mM DMSO stock. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or vehicle control to each well. Include "cells + vehicle" controls and "medium only" background controls.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Subtract the average background signal ("medium only") from all other readings.
-
Normalize the data by setting the average signal from the "cells + vehicle" wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration. Use a non-linear regression model to fit the curve and calculate the IC50 value.
-
Protocol 2: Western Blot for β-catenin Downregulation
This protocol provides a general workflow for assessing the effect of PNU-74654 on total β-catenin levels.[12]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of PNU-74654 for the specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of PNU-74654.
Caption: Experimental workflow for optimizing PNU-74654 concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Therapeutic Role of PNU-74654 in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting PF-4522654 solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PF-4522654.
Troubleshooting Guide & FAQs
This guide addresses common solubility issues that may be encountered during the handling and use of this compound in experimental settings.
Q1: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic compound with limited aqueous solubility. For initial stock solutions, organic solvents are recommended. Based on internal validation, Dimethyl Sulfoxide (DMSO) is the preferred solvent. For specific applications, other organic solvents such as ethanol or Dimethylformamide (DMF) may be used, though solubility may be lower.
Q2: My this compound powder is not readily dissolving in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[1] It is critical to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[1]
-
Gentle Warming: Warming the solution to 37°C can aid in dissolution.[1] Avoid excessive heat, as it may lead to compound degradation.
-
Vortexing: Vigorous vortexing can help to break up powder aggregates and facilitate dissolution.[1]
-
Sonication: In some cases, ultrasonication can be used to aid in the dissolution of the compound.[1]
Q3: I observed precipitation in my this compound DMSO stock solution after storage. What is the cause and how can I resolve it?
Precipitation in DMSO stock solutions upon storage, especially after freeze-thaw cycles, is a common issue for many small molecules.[1] This is often due to the absorption of atmospheric moisture by DMSO, which reduces the solubility of the compound.[1]
To resolve this, you can gently warm the solution to 37°C and vortex it to redissolve the precipitate.[1] To prevent this from recurring, it is highly recommended to aliquot the DMSO stock solution into single-use vials. This will minimize freeze-thaw cycles and reduce the exposure of the solution to atmospheric moisture.[1]
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
This phenomenon, often referred to as "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[1] Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer or medium, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous solution, and then add this intermediate dilution to the final volume.[1]
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[1]
-
Lower the Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. If your experimental design allows, try using a lower final concentration.
-
Maintain a Low Final DMSO Concentration: While a small amount of DMSO is necessary to maintain solubility, it's crucial to keep the final concentration low to avoid cellular toxicity (typically ≤ 0.1%). Always include a vehicle control in your experiments with the same final concentration of DMSO.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 50 | ≥ 115.6 | Fresh, anhydrous DMSO is recommended. |
| Ethanol (100%) | ~10 | ~23.1 | |
| DMF | ~25 | ~57.8 | |
| PBS (pH 7.2) | < 0.1 | < 0.23 | Practically insoluble. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~1.16 | |
| Cell Culture Medium + 10% FBS | < 0.1 | < 0.23 | Solubility may be slightly enhanced by serum proteins. |
Molar solubility calculated based on a hypothetical molecular weight of 432.5 g/mol .
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the powder to create a 50 mg/mL (115.6 mM) stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the stock solution into single-use, sterile aliquots.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Important: Add the DMSO stock to the medium slowly while gently vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to minimize solvent toxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental conditions.
-
Visualizations
References
Off-target effects of PF-4522654 in experiments
Important Notice: No public information is currently available for the compound "PF-4522654". The following information is based on general principles of kinase inhibitor off-target effects and should be adapted once specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A: As there is no publicly available data on this compound, its specific off-target effects are unknown. However, like many kinase inhibitors, it may interact with other kinases that share structural similarities with its intended target. It is crucial to perform comprehensive off-target profiling to identify any unintended interactions.
Q2: How can I assess the off-target effects of this compound in my experiments?
A: Several methods can be employed to investigate off-target effects:
-
Kinome Scanning: This involves screening the compound against a large panel of kinases to identify potential off-target interactions.
-
Cell-based Assays: Utilize cell lines that do not express the intended target of this compound to observe any phenotypic changes, suggesting off-target activity.
-
Proteomics and Phosphoproteomics: These approaches can identify changes in protein expression and phosphorylation patterns that are independent of the intended target, providing clues about off-target signaling pathways.
-
Rescue Experiments: In a system where the intended target is knocked out or knocked down, any remaining effect of the compound can be attributed to off-target interactions.
Q3: What are common troubleshooting strategies for unexpected results with this compound?
A: Unexpected experimental outcomes when using a novel inhibitor like this compound can arise from off-target effects. Here are some troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your experimental system at the concentration used.
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Consult Available Literature (when available): Once data on this compound is published, review it for any reported off-target activities or similar unexpected findings.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity
Issue: You observe a significant change in cell viability or toxicity that is inconsistent with the known function of the intended target of this compound.
Possible Cause: Off-target inhibition of kinases essential for cell survival or proliferation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cell viability results.
Guide 2: Unexplained Phenotypic Changes
Issue: You observe a cellular phenotype that cannot be readily explained by the inhibition of the primary target of this compound.
Possible Cause: The compound is modulating a signaling pathway independent of its intended target.
Troubleshooting Signaling Pathways:
Caption: Logical flow for identifying off-target signaling pathways.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify the kinase targets and off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a comprehensive panel of recombinant kinases. Panels of over 400 kinases are commercially available.
-
Binding Assay: Perform a competitive binding assay. This typically involves incubating a known, tagged ligand with each kinase in the presence of varying concentrations of this compound. The amount of tagged ligand that remains bound to the kinase is inversely proportional to the binding affinity of this compound.
-
Data Analysis: Calculate the dissociation constant (Kd) or IC50 for each kinase. A lower value indicates a stronger interaction.
-
Target Identification: The intended target should have one of the lowest Kd or IC50 values. Kinases with similarly low values are considered potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: Target engagement by this compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control. This can also be adapted to identify off-targets by using proteomic approaches to analyze the entire soluble proteome.
Data Presentation
Once experimental data is available for this compound, the following tables should be populated to summarize its on- and off-target activities.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | [Insert Value] | 1 |
| Off-Target 1 | [Insert Value] | [Calculate Value] |
| Off-Target 2 | [Insert Value] | [Calculate Value] |
| Off-Target 3 | [Insert Value] | [Calculate Value] |
Table 2: Cellular Activity of this compound
| Cell Line | Primary Target Expression | GI50 (nM) |
| Cell Line A | High | [Insert Value] |
| Cell Line B | Low/Null | [Insert Value] |
| Cell Line C | High | [Insert Value] |
Technical Support Center: Minimizing Small Molecule Cytotoxicity in Cell Culture
Disclaimer: Information regarding the specific compound PF-4522654 is not publicly available. Therefore, this guide provides general strategies and protocols for minimizing the cytotoxicity of small molecule inhibitors in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity in their cell culture experiments involving small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of my small molecule inhibitor to minimize cytotoxicity while maintaining efficacy?
A1: The best approach is to perform a dose-response experiment.[1] This involves treating your cells with a range of inhibitor concentrations and measuring cell viability at a fixed time point. From this data, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration that causes 50% cell death. A good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) and then narrow down the range around the observed effective concentration.[1]
Q2: My inhibitor is dissolved in DMSO. Could the solvent be the cause of the observed cytotoxicity?
A2: Yes, solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations.[1] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve your inhibitor. This will help you distinguish between the cytotoxicity caused by the inhibitor and that caused by the solvent.[1]
Q3: What is the difference between apoptosis and necrosis, and why is it important to distinguish them when assessing cytotoxicity?
A3: Apoptosis is a form of programmed cell death that is generally controlled and does not trigger an inflammatory response. In contrast, necrosis is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can cause inflammation.[1] Distinguishing between these two pathways is important because it can provide insights into the mechanism of your inhibitor's toxicity. For instance, a compound that induces apoptosis might be desirable in cancer research, whereas a compound causing widespread necrosis could indicate non-specific toxicity.[1]
Q4: How can I minimize the off-target effects of my small molecule inhibitor?
A4: One strategy is to use the lowest effective concentration of the inhibitor that still achieves the desired on-target effect.[1] You can also test the inhibitor in cell lines that do not express the target protein to see if the toxic effects persist, which would suggest off-target activity.[1] Using structurally different inhibitors that target the same protein can also help confirm that the observed phenotype is due to on-target inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in control wells | Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is low (typically <0.5% for DMSO) and consistent across all wells, including the vehicle control.[1] |
| Cell culture conditions | Optimize cell seeding density to avoid overgrowth and nutrient depletion.[2] Ensure the cell culture medium is fresh and appropriate for the cell line.[2] | |
| Contamination | Regularly check for microbial contamination. | |
| Inconsistent results between experiments | Reagent variability | Use the same batch of reagents, including serum and media, for the duration of a study.[2] |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics. | |
| Experimental timing | Be precise with incubation times for both the compound treatment and the assay reagents. | |
| Compound precipitation in culture medium | Poor aqueous solubility | Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3][4] When diluting into the medium, do so stepwise to avoid "solvent shock".[3] |
| Exceeding solubility limit | Determine the kinetic solubility of your compound in your specific cell culture medium.[3] | |
| Media components | Some media components can interact with the compound and reduce its solubility.[3][5] Consider using a different medium formulation. | |
| No observed cytotoxicity at expected concentrations | Compound instability | Assess the stability of your compound in the cell culture medium over the experimental timeframe.[3][6] |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces.[3] Consider using low-adsorption plates.[3] | |
| Cell metabolism | The cells themselves may be metabolizing and inactivating the compound.[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the amount of LDH released from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[1]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[1]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizations
Caption: Workflow for assessing small molecule cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
Caption: Simplified pathways of apoptosis and necrosis.
References
Technical Support Center: PF-3758309 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the p21-activated kinase (PAK) inhibitor, PF-3758309. Given that the initially provided compound name "PF-4522654" did not yield specific search results, this guide focuses on the well-characterized and structurally similar compound, PF-3758309. Inconsistent results with this inhibitor can arise from its complex pharmacological profile, including its pan-PAK activity and known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-3758309?
A1: PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs).[1][2][3] It was initially developed as a PAK4 inhibitor but demonstrates activity against all six PAK isoforms.[4][5] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates.[1] A key substrate for PAK4 is GEF-H1, and inhibition of its phosphorylation is a common cellular readout for PF-3758309 activity.[1][6]
Q2: What are the known off-target effects of PF-3758309?
A2: PF-3758309 is known to have off-target activities against a number of other kinases, which can contribute to unexpected experimental outcomes.[7] Kinase profiling has revealed inhibitory activity against SRC, FYN, YES, AMPK, and others.[8] It is crucial to consider these off-target effects when interpreting data, as some of the observed cellular phenotypes may not be solely due to PAK inhibition.[7][9]
Q3: Why were the clinical trials for PF-3758309 terminated?
A3: Clinical trials for PF-3758309 were terminated due to poor pharmacokinetic properties, including low oral bioavailability in humans, and the observation of adverse events.[4]
Q4: What is the recommended solvent and storage condition for PF-3758309?
A4: PF-3758309 is soluble in DMSO at concentrations of 24.5 mg/mL or higher.[10] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[2]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
Problem: You are observing significant variability in the IC50 values for PF-3758309 in your cell proliferation or viability assays across different experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure the PF-3758309 stock solution is fully dissolved. Prepare fresh dilutions from the stock for each experiment. Visually inspect for any precipitation in the media. Consider the use of fresh DMSO as moisture absorption can reduce solubility.[2] |
| Cell Health and Seeding Density | Use cells from a consistent passage number and ensure they are in the exponential growth phase. Inconsistent cell seeding density can lead to variable results; use a precise method for cell counting and plating.[11][12] |
| Assay Conditions | Standardize incubation times and ensure consistent media and serum lots. Different assay types (e.g., MTT vs. CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.[11] |
| High Cellular ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of PF-3758309 can be influenced by intracellular ATP levels.[13] Ensure consistent metabolic states of your cells between experiments. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: PF-3758309 shows high potency in a biochemical kinase assay but is less effective in your cell-based experiments.
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability and Efflux | PF-3758309 may have poor cell permeability or be a substrate for efflux pumps in your cell line, reducing its intracellular concentration. |
| High Intracellular ATP | The high concentration of ATP in cells (millimolar range) competes with the inhibitor for binding to the kinase, leading to a lower apparent potency compared to biochemical assays which often use lower ATP concentrations.[13] |
| Off-Target Effects Masking On-Target Inhibition | Off-target effects at higher concentrations in cellular assays may lead to complex dose-response curves that are difficult to interpret solely in the context of PAK inhibition. |
Guide 3: Unexpected Phenotypes or Cell Death
Problem: You observe a cellular phenotype (e.g., unexpected changes in morphology, cell cycle arrest, or apoptosis) that is not consistent with the known functions of PAK kinases in your system.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | The observed phenotype may be due to the inhibition of one or more of PF-3758309's off-target kinases.[7][9] |
| Use of Control Compounds | Employ a structurally distinct PAK inhibitor with a different off-target profile to see if the same phenotype is observed. This can help to confirm if the effect is due to on-target PAK inhibition. |
| Target Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to specifically deplete PAK4 (or other relevant PAK isoforms) and assess if this recapitulates the phenotype observed with PF-3758309 treatment. If the phenotype persists in PAK4-knockout cells, it is likely an off-target effect.[7] |
| Dose-Response Analysis | Carefully analyze the dose-response relationship. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-3758309
| Target/Assay | IC50 / Ki / Kd | Reference |
| PAK4 (Kd) | 2.7 nM | [1][3] |
| PAK4 (Ki) | 18.7 nM | [2] |
| pGEF-H1 Phosphorylation (cellular IC50) | 1.3 nM | [1] |
| Anchorage-Independent Growth (HCT116, IC50) | 0.24 nM | [1] |
| Anchorage-Independent Growth (Panel average, IC50) | 4.7 ± 3.0 nM | [1] |
| PAK1 (Ki) | 13.7 nM | [1] |
| PAK2 (IC50) | 190 nM | [1] |
| PAK3 (IC50) | 99 nM | [1] |
| PAK5 (Ki) | 18.1 nM | [1] |
| PAK6 (Ki) | 17.1 nM | [1] |
Table 2: Solubility of PF-3758309
| Solvent | Solubility | Reference |
| DMSO | ≥24.53 mg/mL | [10] |
| Water | Insoluble | [10] |
| Ethanol | ≥101.4 mg/mL (with gentle warming) | [10] |
| DMF | 10 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-GEF-H1 Inhibition
This protocol describes the detection of phosphorylated GEF-H1 (a PAK4 substrate) in cells treated with PF-3758309.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) and allow them to adhere overnight.
-
Treat cells with various concentrations of PF-3758309 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-GEF-H1 (e.g., Ser810) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for total GEF-H1 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method for assessing cell viability by measuring ATP levels after treatment with PF-3758309.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-3758309 in the cell culture medium.
-
Treat the cells with the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PAK4 signaling pathway inhibited by PF-3758309.
Caption: General experimental workflow for PF-3758309 treatment.
Caption: Decision tree for troubleshooting inconsistent PF-3758309 results.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory effect of PF-4522654 on PARP16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory effect of small molecules, such as PF-4522654, on Poly(ADP-ribose) Polymerase 16 (PARP16). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PARP16 and what is its primary cellular function?
A1: PARP16, also known as ARTD15, is a mono-ADP-ribosyltransferase and the only known member of the PARP family to be an integral endoplasmic reticulum (ER) transmembrane protein.[1] Its catalytic domain faces the cytoplasm.[2] PARP16 plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[1][2] Specifically, PARP16 is required for the activation of two key UPR sensors: PERK (protein kinase R-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1 alpha).[2][3] Upon ER stress, PARP16 catalyzes the ADP-ribosylation of PERK and IRE1α, which is a critical step for their full activation and downstream signaling.[2][3]
Q2: How can I determine if my compound of interest, for instance this compound, is a direct inhibitor of PARP16?
A2: To determine if a compound directly inhibits PARP16, a biochemical assay using purified, recombinant PARP16 is the most direct method. A common approach is a chemiluminescence-based assay that measures the auto-ADP-ribosylation activity of PARP16.[4] By incubating the recombinant enzyme with your compound at various concentrations and measuring the resulting enzyme activity, you can determine the half-maximal inhibitory concentration (IC50).
Q3: What are the key differences between a biochemical and a cell-based assay for validating PARP16 inhibition?
A3: Biochemical assays utilize purified recombinant PARP16 to measure the direct inhibitory effect of a compound on the enzyme's catalytic activity in a controlled, in vitro environment.[5] This is essential for determining direct target engagement and potency (IC50).
Cell-based assays, on the other hand, assess the inhibitor's effect within a living cell.[5] For PARP16, this would typically involve treating cells with the inhibitor and then inducing ER stress to observe the impact on the UPR pathway (e.g., phosphorylation of PERK and eIF2α, or splicing of XBP1 mRNA).[2][6] These assays are crucial for confirming cell permeability of the inhibitor and its ability to engage the target in a physiological context.
Q4: Are there known off-target effects to consider when validating a potential PARP16 inhibitor?
A4: The PARP family consists of 17 members with structurally similar NAD+ binding domains, which can lead to a lack of selectivity for many inhibitors.[7][8] It is crucial to profile your compound against a panel of other PARP enzymes to determine its selectivity. For example, many known PARP1/2 inhibitors have been shown to have activity against other PARP family members.[9] A lack of selectivity can lead to misinterpretation of cellular phenotypes.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control wells | - Contamination of reagents with NAD+ or other fluorescent/luminescent compounds.- Non-specific binding of detection reagents to the plate. | - Use high-purity reagents and dedicated solutions for the assay.- Test different plate types (e.g., low-binding plates).- Increase the number of wash steps. |
| No or low signal in positive control (enzyme only) wells | - Inactive recombinant PARP16 enzyme.- Suboptimal assay conditions (e.g., buffer pH, temperature, incubation time).- Insufficient concentration of NAD+ substrate. | - Verify enzyme activity with a known PARP16 inhibitor as a control.- Optimize assay conditions systematically.- Perform a NAD+ titration to determine the optimal concentration. |
| Inconsistent IC50 values across experiments | - Inaccurate serial dilutions of the test compound.- Variability in enzyme concentration or activity between batches.- Instability of the compound in the assay buffer. | - Prepare fresh dilutions for each experiment and verify concentrations.- Qualify each new batch of recombinant PARP16.- Assess compound stability in the assay buffer over the experiment's duration. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of the inhibitor on UPR signaling (e.g., p-PERK, p-eIF2α levels) after ER stress induction | - The compound is not cell-permeable.- The compound is rapidly metabolized or effluxed from the cell.- Insufficient concentration or incubation time of the inhibitor.- The chosen cell line has low PARP16 expression. | - Assess cell permeability using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration.- Perform a time-course and dose-response experiment.- Confirm PARP16 expression in your cell line via Western blot or qPCR. |
| High cellular toxicity observed even at low inhibitor concentrations | - The compound has off-target cytotoxic effects unrelated to PARP16 inhibition.- The solvent (e.g., DMSO) concentration is too high. | - Test the inhibitor in a PARP16 knockout cell line; a truly selective inhibitor should show reduced toxicity.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
| Variability in the induction of ER stress | - Inconsistent concentration or activity of the ER stress-inducing agent (e.g., tunicamycin, thapsigargin).- Differences in cell density or passage number. | - Prepare fresh solutions of the ER stress inducer and titrate for optimal concentration.- Maintain consistent cell culture practices. |
Experimental Protocols
Biochemical PARP16 Inhibition Assay (Chemiluminescence-based)
This protocol is adapted from a general method for assaying PARP enzyme activity.[5]
-
Reagent Preparation :
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% BSA.
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Recombinant human PARP16.
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Biotinylated NAD+.
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Test compound (e.g., this compound) serially diluted in assay buffer.
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Streptavidin-HRP conjugate.
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Chemiluminescent substrate.
-
-
Assay Procedure :
-
Coat a 96-well white, flat-bottom plate with a histone substrate and block with BSA.
-
Add 25 µL of the serially diluted test compound to the wells.
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Add 25 µL of recombinant PARP16 to each well and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 50 µL of biotinylated NAD+ and incubate for 60 minutes at 30°C.
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Wash the plate three times with wash buffer (Tris-buffered saline with 0.05% Tween-20).
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Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
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Wash the plate three times.
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Add 100 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis :
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Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
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Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cellular Assay for PARP16 Inhibition (Western Blot for UPR markers)
This protocol assesses the inhibitor's effect on PARP16-mediated UPR signaling.[2][6]
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Cell Culture and Treatment :
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Plate cells (e.g., HeLa or U2OS) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
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Induce ER stress by treating the cells with an appropriate agent (e.g., 2 µg/mL tunicamycin or 1 µM thapsigargin) for a predetermined time (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Quantification :
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
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Compare the levels of UPR marker activation in inhibitor-treated cells versus vehicle-treated cells. A successful PARP16 inhibitor should reduce the phosphorylation of PERK and eIF2α upon ER stress.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribose transferase PARP16 mediated-unfolded protein response contributes to neuronal cell damage in cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 1428399 - Inhibition of full length recombinant human His6-tagged PARP16 expressed in Escherichia coli BL21(DE3) preincubated for 15 mins followed by biotinylated NAD+ addition by chemiluminescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 6. 2024.febscongress.org [2024.febscongress.org]
- 7. A systematic analysis of the PARP protein family identifies new functions critical for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PF-4522654 stability in different experimental conditions
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "PF-4522654". The following technical support guide is a comprehensive template designed for a hypothetical novel research compound. All data and experimental details are illustrative and should be replaced with compound-specific information.
Troubleshooting Guides
This section addresses common issues researchers may encounter during the handling and experimental use of a novel research compound.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in bioassays. | Compound degradation due to improper storage or handling. | 1. Confirm storage conditions match the manufacturer's recommendations (see Stability Data section). 2. Prepare fresh stock solutions. 3. Perform a freeze-thaw stability assessment (see Experimental Protocols). |
| Inaccurate solution concentration. | 1. Verify the accuracy of weighing and dilution calculations. 2. Use a calibrated balance. 3. Consider performing analytical quantification (e.g., HPLC-UV, LC-MS) of the stock solution. | |
| Precipitation observed in stock solution or during experimental setup. | Poor solubility in the chosen solvent. | 1. Consult the solubility data table for optimal solvents. 2. Gentle warming or sonication may aid dissolution. 3. Consider preparing a more dilute stock solution. |
| Compound instability at experimental temperature. | 1. Assess the thermal stability of the compound (see Stability Data). 2. Prepare solutions immediately before use and keep on ice if necessary. | |
| Change in color or appearance of the solid compound or solutions over time. | Compound degradation. | 1. Discard the degraded material. 2. Review storage conditions, particularly exposure to light and air. Consider storage under an inert atmosphere (e.g., argon, nitrogen). |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term stability, the solid compound should be stored at -20°C, desiccated, and protected from light. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Based on preliminary testing, DMSO is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, assess the compound's solubility and stability at the desired pH.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is pending, it is good laboratory practice to handle all novel compounds in a manner that minimizes light exposure. Use amber vials or cover tubes with foil.
Q4: How many freeze-thaw cycles can a stock solution undergo?
A4: We recommend limiting freeze-thaw cycles to a maximum of three. For detailed information, please refer to the Freeze-Thaw Stability Assay protocol.
Stability and Solubility Data
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Concentration (mM) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | 10 | >99 | 99.1 | 98.5 |
| Ethanol | 10 | 99.2 | 98.0 | 96.1 |
| PBS (pH 7.4) | 1 | 95.0 | 88.3 | 75.2 |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (hours) | Degradation Rate Constant (k, hr⁻¹) |
| 3.0 | 12.5 | 0.055 |
| 5.0 | 48.2 | 0.014 |
| 7.4 | 115.5 | 0.006 |
| 9.0 | 23.1 | 0.030 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Methodology:
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Prepare a 1 mg/mL solution of this compound in acetonitrile:water (1:1).
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Aliquot the solution into separate, appropriately labeled vials for each stress condition.
-
Acidic Condition: Add 1N HCl to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
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Basic Condition: Add 1N NaOH to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Condition: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Condition: Incubate a solution at 80°C for 72 hours.
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Photolytic Condition: Expose a solution to a UV lamp (254 nm) for 48 hours.
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At the end of the incubation period, neutralize the acidic and basic samples.
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Analyze all samples by HPLC-UV/MS to determine the percentage of remaining parent compound and identify major degradants.
Protocol 2: Freeze-Thaw Stability Assay
Objective: To determine the stability of this compound in a stock solution subjected to multiple freeze-thaw cycles.
Methodology:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Aliquot the solution into 5 separate vials.
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Store all vials at -80°C.
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Cycle 1-5: Thaw one vial at room temperature, and then refreeze at -80°C. Repeat for the designated number of cycles for each vial.
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After the final cycle for each vial, analyze the purity of the compound using HPLC-UV.
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Compare the purity of the cycled samples to a control sample that was not subjected to freeze-thaw cycles.
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Workflow for determining the stability profile of a new compound.
Technical Support Center: Addressing Batch-to-Batch Variability of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability when working with small molecule inhibitors. While the principles discussed are broadly applicable, we will use a hypothetical Casein Kinase 1 (CK1) inhibitor, designated PF-X, as a representative example to illustrate key concepts and solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of PF-X in our cell-based assays. What are the primary causes of this variability?
A1: Batch-to-batch variability is a frequent challenge in experimental biology and can stem from several factors. These can be broadly categorized as:
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Compound-Related Issues: Variations in the purity, isomeric ratio, or crystalline form of the inhibitor between batches can significantly alter its biological activity. Incomplete solubilization or degradation of the compound can also lead to inconsistent results.
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Experimental System-Related Issues: The health and passage number of cell lines, variations in cell seeding density, and inconsistencies in media composition or serum quality can all contribute to variability.[1]
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Assay-Related Issues: Minor differences in reagent preparation, incubation times, and the calibration of instruments used for readouts can introduce significant experimental noise.[1]
Q2: How can we confirm that the observed biological effect is due to on-target inhibition and not off-target effects that may vary between batches?
A2: This is a critical aspect of validating your experimental findings. To confirm on-target activity, consider the following approaches:
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Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same protein but with a different chemical structure produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]
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Perform a Dose-Response Analysis: A clear and consistent relationship between the inhibitor's concentration and the biological effect, in line with its known IC50 value, suggests on-target activity.[1]
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Conduct a Rescue Experiment: If feasible, overexpressing a mutant form of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[1]
Q3: What are the best practices for preparing and storing small molecule inhibitors like PF-X to minimize variability?
A3: Proper handling and storage are crucial for maintaining the integrity and activity of small molecule inhibitors.[2]
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Stock Solution Preparation: Always allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[2] Use a calibrated balance for accurate weighing and dissolve the compound in an appropriate anhydrous solvent, such as DMSO, to the desired stock concentration.[2][3] Ensure complete dissolution by vortexing or gentle warming if the compound's stability at higher temperatures is confirmed.[2][3]
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -80°C for long-term stability and protect them from light by using amber vials or wrapping them in foil.[2]
Q4: We suspect that one batch of our inhibitor is less potent than expected. How can we analytically verify its quality?
A4: To definitively assess the quality of a specific batch, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2] These methods can determine the purity of the compound and identify the presence of any degradation products or impurities.[2] Comparing the analytical profile of a problematic batch to a previous, well-performing batch or the supplier's certificate of analysis can help identify discrepancies.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to batch-to-batch variability of PF-X.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 Values | Compound Solubility: The inhibitor may not be fully dissolved in the stock solution or may be precipitating in the assay medium.[1][3] | Visually inspect stock and working solutions for any precipitates.[1] Prepare fresh dilutions for each experiment and consider using a sonicator to aid dissolution.[3] |
| Cell-Based Variability: Differences in cell passage number, seeding density, or metabolic state can alter sensitivity to the inhibitor.[1] | Use cells within a consistent and low passage number range.[1] Ensure precise and uniform cell seeding. Standardize all cell culture conditions, including media, serum, and incubation times.[1] | |
| Degraded Inhibitor: The compound may have degraded due to improper storage or handling.[3] | Use a fresh aliquot of the inhibitor from a properly stored stock.[3] If the problem persists, consider purchasing a new batch of the compound. | |
| Complete Loss of Activity | Incorrect Storage: The inhibitor may have been stored at an inappropriate temperature or exposed to light or moisture.[2] | Review the manufacturer's storage recommendations. Always store stock solutions at or below -20°C, with -80°C being optimal for long-term storage.[2] |
| Chemical Degradation: The compound may be unstable in the solvent or assay buffer. | Assess the stability of the inhibitor in your experimental medium over the time course of the assay. Consider preparing fresh dilutions immediately before use. | |
| High Background or Off-Target Effects | Inhibitor Concentration Too High: Using the inhibitor at excessively high concentrations can lead to non-specific effects.[3][4] | Perform a thorough dose-response experiment to identify the optimal concentration range that elicits the desired on-target effect without causing cytotoxicity.[4] |
| Batch Impurities: The variable off-target effects may be due to impurities present in a specific batch. | If possible, obtain a certificate of analysis for the batch and compare it to previous batches. Consider testing a new batch from a different supplier. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of three different batches of PF-X against its primary target, Casein Kinase 1 (CK1), and a common off-target kinase. This data illustrates the potential for batch-to-batch variability.
| Batch ID | Target: CK1 (IC50, nM) | Off-Target: Kinase Y (IC50, µM) | Purity (by HPLC) |
| PF-X-001 | 55 | 15.2 | >99% |
| PF-X-002 | 150 | 12.8 | 97% |
| PF-X-003 | 62 | 5.1 | 98% |
Experimental Protocols
Protocol 1: Preparation of PF-X Stock Solution
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Equilibration: Allow the vial of solid PF-X to warm to room temperature before opening.
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Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
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Solubilization: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: Cell-Based Kinase Inhibition Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Thaw a fresh aliquot of the PF-X stock solution. Prepare a serial dilution series in the appropriate cell culture medium.
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Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of PF-X. Include a vehicle control (e.g., DMSO at the same final concentration).
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Incubation: Incubate the plate for the desired period (e.g., 24 hours) under standard cell culture conditions.
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Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of a known downstream target of CK1.
Visualizations
References
How to interpret unexpected phenotypes with PF-4522654
This technical support center provides guidance for researchers, scientists, and drug development professionals using PF-670462, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε) and Casein Kinase 1 delta (CK1δ). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help interpret unexpected phenotypes and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-670462?
A1: PF-670462 is a potent and selective dual inhibitor of Casein Kinase 1 epsilon (CK1ε) and Casein Kinase 1 delta (CK1δ).[1][2] It functions by competing with ATP to bind to the kinase domain of these enzymes, thereby preventing the phosphorylation of their downstream substrates.[3]
Q2: What are the known signaling pathways regulated by CK1ε and CK1δ?
A2: CK1ε and CK1δ are crucial regulators of several key cellular processes. The most well-documented pathways include:
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Wnt/β-catenin Signaling: CK1ε and CK1δ are involved in the phosphorylation of components of the β-catenin destruction complex, thereby regulating β-catenin stability and downstream gene transcription.[4][5]
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Circadian Rhythm: These kinases play a pivotal role in the phosphorylation of PERIOD (PER) proteins, which is a critical step in the feedback loop that governs the cellular circadian clock.[1][6]
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p53 Signaling: CK1δ and CK1ε can phosphorylate p53, leading to its activation and subsequent cell cycle arrest and apoptosis.[4][7]
Q3: What are the recommended working concentrations for PF-670462?
A3: The optimal concentration of PF-670462 will vary depending on the cell type and experimental context. However, a general starting point can be derived from its known potency:
| Parameter | Value |
| IC50 (CK1ε) | 7.7 nM |
| IC50 (CK1δ) | 14 nM[2] |
| EC50 (PER protein nuclear translocation) | 290 nM[2] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store PF-670462?
A4: PF-670462 is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 100 mM.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C for long-term use. For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
Troubleshooting Unexpected Phenotypes
Unexpected phenotypes can arise from off-target effects, experimental variability, or complex biological responses. This guide provides a framework for interpreting and troubleshooting such observations.
Issue 1: Unexpected Effects on Cell Proliferation and Viability
| Observed Phenotype | Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Reduced cell proliferation or increased apoptosis at expected non-toxic concentrations. | On-target effect via p53 pathway: CK1δ/ε are known to phosphorylate and activate the tumor suppressor p53.[4][7] Inhibition of these kinases could lead to decreased p53 activity and altered cell cycle progression or apoptosis in certain cell types. | 1. Western Blot for p53 and downstream targets: Assess the phosphorylation status of p53 and the expression levels of its target genes (e.g., p21, BAX).Protocol: See "Western Blotting Protocol" below.2. Cell Cycle Analysis: Use flow cytometry to determine if the inhibitor is causing arrest at a specific phase of the cell cycle.Protocol: See "Cell Cycle Analysis Protocol" below. |
| Paradoxical increase in cell proliferation. | Complex feedback loops: Inhibition of CK1δ/ε might disrupt a negative feedback loop in a signaling pathway that normally restrains proliferation. | 1. Pathway analysis: Investigate known signaling pathways in your cell type that are regulated by CK1δ/ε and have feedback mechanisms.2. Use of a structurally unrelated CK1δ/ε inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for an on-target effect.[8] |
| High levels of cell death across multiple cell lines. | Off-target toxicity: At higher concentrations, PF-670462 may inhibit other kinases essential for cell survival. | 1. Dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for the target kinases.2. Kinome profiling: If available, perform a kinase panel screen to identify potential off-target kinases.[8] |
Issue 2: Altered Cellular Morphology or Adhesion
| Observed Phenotype | Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Changes in cell shape, such as rounding or elongation. | Cytoskeletal rearrangements: CK1 isoforms are known to be involved in regulating the cytoskeleton. | 1. Immunofluorescence staining: Visualize the organization of key cytoskeletal components like actin filaments (phalloidin) and microtubules (α-tubulin).Protocol: See "Immunofluorescence Staining Protocol" below. |
| Decreased cell adhesion or detachment from the culture plate. | Disruption of cell adhesion molecules: The Wnt signaling pathway, modulated by CK1δ/ε, plays a role in cell adhesion. | 1. Western Blot for adhesion proteins: Analyze the expression and phosphorylation status of key adhesion molecules like E-cadherin and β-catenin. |
Issue 3: Inconsistent or Unexpected Circadian Rhythm Effects
| Observed Phenotype | Potential Cause | Troubleshooting Steps & Experimental Protocols |
| No change in circadian period length. | Insufficient inhibitor concentration or cell-specific resistance. | 1. Verify inhibitor activity: Use a positive control cell line known to respond to PF-670462.2. Increase inhibitor concentration: Perform a dose-response experiment to ensure the concentration is sufficient to engage the target. |
| Arrhythmic phenotype at high concentrations. | Essential role of CK1δ/ε in pacemaking: Complete inhibition of both isoforms can render cells arrhythmic.[9] | 1. Titrate inhibitor concentration: Determine the concentration range that lengthens the period without causing arrhythmicity. |
Experimental Protocols
Western Blotting Protocol
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p53, anti-p21) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis Protocol
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Cell Treatment: Treat cells with PF-670462 or vehicle control for the desired time.
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Harvesting: Harvest cells by trypsinization and wash with PBS.
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Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Wash cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Immunofluorescence Staining Protocol
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Cell Culture: Grow cells on glass coverslips.
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Treatment: Treat cells with PF-670462 or vehicle control.
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Fixation: Fix cells with 4% paraformaldehyde in PBS.
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Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS.
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Blocking: Block with 1% BSA in PBS.
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Primary Antibody Incubation: Incubate with primary antibodies against the protein of interest.
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Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
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Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Signaling Pathway and Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of PF-670462 on CK1δ/ε.
Caption: Core molecular feedback loop of the circadian clock and the role of PF-670462.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with PF-670462.
References
- 1. PF-670462 [myskinrecipes.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PARP16 Inhibitors: A Guide for Researchers
An important clarification regarding PF-4522654: Initial interest in comparing this compound to other PARP16 inhibitors is based on a mistaken premise. Publicly available research data indicates that this compound is a potent dual inhibitor of PI3K/mTOR kinases and is not targeted at PARP16. This guide will therefore focus on a comparative analysis of established PARP16 inhibitors.
Poly(ADP-ribose) polymerase 16 (PARP16) is a unique, endoplasmic reticulum (ER)-resident enzyme that plays a crucial role in the unfolded protein response (UPR). As a key regulator of cellular stress, PARP16 has emerged as a potential therapeutic target in oncology and other diseases. This guide provides a comparative overview of notable PARP16 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers in their investigations.
Quantitative Comparison of PARP16 Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized PARP inhibitors against PARP16 and other PARP family members, providing insight into their selectivity.
| Inhibitor | PARP16 IC50 | PARP1 IC50 | PARP2 IC50 | Selectivity for PARP16 |
| DB008 | 275 nM | 925 nM | 139 nM | Covalent and highly selective for PARP16 in a cellular context.[1] |
| Talazoparib | 100-300 nM | 0.57 nM | - | Potent PARP1/2 inhibitor with significant off-target activity against PARP16.[2] |
| Olaparib | 2-3 µM | 1.4 nM | 12 nM | Moderate inhibitor of PARP16, with high potency for PARP1/2.[1][3] |
Experimental Methodologies
Detailed protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key experiments used to characterize PARP16 inhibitors.
Biochemical PARP Inhibition Assay
This assay quantifies the enzymatic activity of PARP16 in a cell-free system to determine the inhibitor's potency (IC50).
Protocol:
-
Reagent Preparation:
-
Recombinant human PARP16 enzyme.
-
Histone H1 (substrate).
-
Biotinylated NAD+ (co-substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Serial dilutions of the test inhibitor (e.g., DB008, Talazoparib, Olaparib) in DMSO.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
-
Assay Procedure:
-
Coat a 96-well plate with histone H1 and block non-specific binding sites.
-
Add the PARP16 enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at 30°C to allow for ADP-ribosylation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to detect the biotinylated ADP-ribose incorporated onto the histone substrate.
-
After another wash step, add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitor's activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Unfolded Protein Response (UPR) Assay (Western Blot)
This method assesses the inhibitor's effect on the PARP16-mediated UPR pathway in a cellular context by measuring the levels of key UPR markers.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa, MCF-7) in 6-well plates.
-
Treat the cells with the PARP16 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against UPR markers (e.g., phospho-eIF2α, ATF4, CHOP, cleaved ATF6α) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the levels of UPR markers in inhibitor-treated cells to the control to determine the inhibitor's effect on the UPR pathway.
-
XBP1 mRNA Splicing Assay (RT-PCR)
This assay measures the splicing of X-box binding protein 1 (XBP1) mRNA, a key event in the IRE1α branch of the UPR, which is activated by PARP16.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the PARP16 inhibitor as described in the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel.
-
The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands of different sizes.
-
-
Data Analysis:
-
Quantify the intensity of the uXBP1 and sXBP1 bands.
-
An increase in the sXBP1/uXBP1 ratio indicates activation of the IRE1α pathway.
-
Visualizing Key Pathways and Workflows
PARP16 Signaling in the Unfolded Protein Response
References
- 1. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide: Small Molecule Inhibition vs. siRNA Knockdown for Targeting PARP16
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PF-4522654 (represented by the selective inhibitor DB008) and siRNA-mediated knockdown for the therapeutic and research-based targeting of Poly(ADP-ribose) Polymerase 16 (PARP16).
Introduction
Poly(ADP-ribose) polymerase 16 (PARP16) has emerged as a critical regulator of the unfolded protein response (UPR), a cellular stress pathway implicated in a variety of diseases, including cancer and neurodegenerative disorders. As the sole resident PARP in the endoplasmic reticulum (ER), PARP16's catalytic activity is essential for the activation of two key UPR sensors, PERK and IRE1α.[1][2][3] Consequently, the targeted inhibition of PARP16 presents a promising therapeutic strategy. This guide provides a comprehensive comparison of two primary methods for inhibiting PARP16 function: the use of a selective small molecule inhibitor, represented by the potent and selective covalent inhibitor DB008, and the application of small interfering RNA (siRNA) for gene knockdown. While the specific compound "this compound" did not yield specific public data, DB008 serves as an exemplary advanced tool for chemical biology and early drug discovery targeting PARP16.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between a small molecule inhibitor like DB008 and siRNA lies in their mechanism of action.
DB008 , a potent and selective PARP16 inhibitor with an IC50 of 0.27 μM, functions by directly binding to the NAD+ binding pocket of the PARP16 enzyme.[4][5] This competitive inhibition prevents PARP16 from catalyzing the mono-ADP-ribosylation (MARylation) of its substrates, including itself, PERK, and IRE1α. By blocking this post-translational modification, DB008 effectively abrogates the downstream signaling cascade of the UPR.[2][6]
siRNA knockdown , on the other hand, operates at the genetic level. Exogenously introduced siRNAs, short double-stranded RNA molecules, are processed by the RNA-Induced Silencing Complex (RISC).[7] The RISC complex then utilizes the siRNA sequence to identify and cleave the messenger RNA (mRNA) transcript of PARP16, leading to its degradation. This prevents the translation of PARP16 protein, thereby reducing the total cellular pool of the enzyme and consequently its activity.
dot
Caption: Mechanisms of PARP16 Inhibition.
Quantitative Data Comparison
Direct comparative studies under identical experimental conditions are limited. The following tables summarize available quantitative data from separate studies to facilitate an objective comparison.
Table 1: Potency and Efficacy
| Parameter | DB008 (Small Molecule Inhibitor) | siRNA Knockdown |
| Target | PARP16 Protein (catalytic activity) | PARP16 mRNA |
| Potency (IC50) | 0.27 µM[4][5] | Not directly applicable; efficacy depends on transfection efficiency and siRNA sequence. |
| Efficacy | Dose-dependent inhibition of PARP16 activity. | High-efficiency knockdown can lead to >80% reduction in PARP16 protein levels.[1] |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[8] |
| Duration of Effect | Dependent on compound half-life and washout. | Can be transient or stable depending on the delivery method (transient transfection vs. stable expression of shRNA). |
Table 2: Impact on Downstream Signaling
| Downstream Effect | DB008 (Small Molecule Inhibitor) | siRNA Knockdown |
| PERK Phosphorylation | Expected to decrease due to inhibition of PARP16-mediated activation. | Significantly reduced upon PARP16 knockdown in response to ER stress.[1] |
| IRE1α Phosphorylation | Expected to decrease due to inhibition of PARP16-mediated activation. | Significantly reduced upon PARP16 knockdown in response to ER stress.[1][9] |
| XBP1 Splicing | Expected to be inhibited as a consequence of reduced IRE1α activity. | Significantly inhibited upon PARP16 knockdown.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for key experiments.
Protocol 1: PARP16 Inhibition using DB008
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Prepare a stock solution of DB008 in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Treat cells for the desired duration (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Downstream Analysis: Proceed with Western blot analysis for p-PERK, p-IRE1α, or an XBP1 splicing assay.
Protocol 2: siRNA-mediated Knockdown of PARP16
-
Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.
-
siRNA Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, dilute PARP16-specific siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent. Combine the diluted siRNA and transfection reagent and incubate to allow complex formation. Add the complexes to the cells in a fresh complete medium.
-
Incubation: Incubate cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency by RT-qPCR for PARP16 mRNA and Western blot for PARP16 protein.
-
Functional Assays: Utilize the remaining cells for downstream functional assays such as inducing ER stress and analyzing UPR markers.
Protocol 3: Western Blot for Phosphorylated PERK and IRE1α
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PERK or phosphorylated IRE1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate imager.
-
Normalization: Strip the membrane and re-probe with antibodies for total PERK or total IRE1α, and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 4: XBP1 Splicing Assay
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is spliced out by activated IRE1α.
-
Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Quantification: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK- and IRE1α-mediated unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. educationgroup.mit.edu [educationgroup.mit.edu]
- 6. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Poly (ADP-ribose) polymerases 16 triggers pathological cardiac hypertrophy via activating IRE1α–sXBP1–GATA4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating PARP16 Inhibitor Specificity: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a chemical probe or drug candidate is paramount. This guide provides a framework for validating the specificity of a novel PARP16 inhibitor, hereafter referred to as "Compound X". The methodologies and comparative data are based on established techniques and known PARP inhibitors, offering a roadmap for rigorous evaluation.
Introduction to PARP16 and Inhibitor Specificity
Poly(ADP-ribose) polymerase 16 (PARP16) is a tail-anchored endoplasmic reticulum (ER) protein that plays a crucial role in the unfolded protein response (UPR).[1][2] As a mono-ADP-ribosyltransferase (mART), it modifies key proteins within the UPR pathway, influencing cell survival and stress responses. The development of selective PARP16 inhibitors is of significant interest for studying its function and for potential therapeutic applications, particularly in oncology.[3][4]
Specificity is a critical attribute of a chemical inhibitor, as off-target effects can lead to misinterpreted experimental results and potential toxicity.[5] Validating that an inhibitor like "Compound X" selectively binds to and inhibits PARP16 over other members of the PARP family and the broader proteome is a multi-step process.
Comparative Analysis of Known PARP16 Inhibitors
While specific data for "PF-4522654" is not publicly available, we can draw comparisons with other compounds reported to inhibit PARP16. Talazoparib, a clinically approved PARP1/2 inhibitor, has been shown to have off-target activity against PARP16.[4][6] More recently, a selective, covalent inhibitor, DB008, has been developed.[3][6]
The following table summarizes the inhibitory potency (IC50) of these compounds against PARP16, providing a benchmark for evaluating "Compound X".
| Compound | PARP16 IC50 (nM) | PARP1 IC50 (nM) | Selectivity for PARP16 over PARP1 | Reference(s) |
| Talazoparib | 160–289 | ~0.6 | ~267-482 fold less selective for PARP16 | [4] |
| Olaparib | 3,618 | ~1.2-5 | ~724-3015 fold less selective for PARP16 | [4][5] |
| DB008 | 275 | >10,000 | >36-fold selective for PARP16 | [3][7] |
| Compound X | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols for Specificity Validation
A robust validation workflow involves a combination of biochemical, cellular, and proteome-wide methods.
Biochemical PARP Activity Assay
Objective: To determine the in vitro potency of "Compound X" against recombinant PARP16 and other PARP family members.
Protocol:
-
Recombinant Protein: Purified recombinant human PARP16 and other PARP enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the PARP enzyme, biotinylated NAD+ (the substrate for ADP-ribosylation), and varying concentrations of the inhibitor ("Compound X").[5][8]
-
Incubation: The reaction is incubated to allow for the auto-ADP-ribosylation of the PARP enzyme.
-
Detection: The biotinylated, ADP-ribosylated PARP is captured on a streptavidin-coated plate. The amount of captured enzyme is then quantified using an antibody specific to the PARP enzyme and a chemiluminescent or fluorescent secondary antibody.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value. This should be repeated for other PARP family members to assess selectivity.[9]
In-Cell Competition Labeling Assay
Objective: To confirm that "Compound X" engages with PARP16 in a cellular context. This is particularly useful for covalent inhibitors.
Protocol:
-
Cell Culture: Human cells expressing endogenous PARP16 are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of "Compound X" or a vehicle control.
-
Probe Treatment: A "clickable" covalent probe that selectively binds PARP16 (e.g., DB008) is added to the cells.[6][7] This probe contains a chemical handle (like an alkyne) for visualization.
-
Cell Lysis and "Click" Chemistry: Cells are lysed, and a fluorescent azide (e.g., TAMRA-azide) is "clicked" onto the probe that has bound to PARP16.[6]
-
Detection: The labeled PARP16 is visualized by in-gel fluorescence after SDS-PAGE. A decrease in the fluorescent signal in the presence of "Compound X" indicates successful competition for the binding site.[6]
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct target engagement between "Compound X" and PARP16 in intact cells.[10][11]
Protocol:
-
Cell Treatment: Intact cells are treated with "Compound X" or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.[5][12]
-
Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.[5]
-
Detection: The amount of soluble PARP16 remaining at each temperature is quantified by Western blotting or mass spectrometry.[11][13]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of "Compound X" indicates that the compound has bound to and stabilized PARP16.[12]
Proteome-Wide Selectivity Profiling
Objective: To assess the broader selectivity of "Compound X" against the entire proteome, identifying potential off-targets.
Protocol (using a chemoproteomics approach):
-
Cell Treatment and Lysis: Cells are treated with "Compound X" and then lysed.
-
Affinity Chromatography: The lysate is passed over a column where a broad-spectrum kinase or PARP inhibitor is immobilized.
-
Elution: Bound proteins are eluted with increasing concentrations of "Compound X".
-
Mass Spectrometry: The eluted fractions are analyzed by mass spectrometry to identify which proteins "Compound X" competes off the column and at what concentration. This reveals the on- and off-targets of the compound.
-
Alternative Approaches: For broader off-target profiling against kinases, a service like KINOMEscan can be employed, which uses a competition binding assay against a large panel of kinases.[14][15]
Visualizing Workflows and Pathways
To better understand the experimental logic and the biological context of PARP16, the following diagrams are provided.
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Technology - Covalent inhibitors of PARP-16 for cancer treatment [icoregon.technologypublisher.com]
- 4. The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Cross-Validation of PF-4522654's 5-HT2C Agonist Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, PF-4522654, with findings from genetic models to cross-validate its pharmacological effects. The data presented herein is crucial for researchers in the fields of neuroscience, metabolic disorders, and urology, particularly for those investigating therapeutic interventions targeting the serotonergic system.
Introduction to this compound
This compound is a brain-permeable small molecule identified as a potent and selective agonist of the 5-HT2C receptor. Its high affinity and selectivity are critical for minimizing off-target effects, particularly at the closely related 5-HT2A and 5-HT2B receptors, which are associated with hallucinogenic effects and cardiac valvulopathy, respectively. The primary therapeutic indication explored for this compound is stress urinary incontinence (SUI).
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of this compound at human serotonin receptors.
| Receptor | Parameter | This compound | Reference Compound (5-HT) |
| h5-HT2C | EC50 (nM) | 16 | 1.3 |
| Ki (nM) | 8 | 5.2 | |
| h5-HT2A | EC50 (nM) | >10,000 | 10 |
| Ki (nM) | 1,200 | 2.5 | |
| h5-HT2B | EC50 (nM) | >10,000 | 1.6 |
| Ki (nM) | 3,300 | 4.0 |
Data Interpretation: this compound demonstrates high potency at the human 5-HT2C receptor with an EC50 of 16 nM and a Ki of 8 nM.[1] Crucially, it exhibits exceptional selectivity, with over 150-fold and 400-fold lower affinity for the 5-HT2A and 5-HT2B receptors, respectively, based on Ki values. This selectivity profile suggests a reduced risk of common side effects associated with less selective serotonergic agents.
Cross-Validation with Genetic Models
Genetic models, particularly knockout mice lacking the 5-HT2C receptor (Htr2c -/-), provide an invaluable tool to validate the on-target effects of pharmacological agents like this compound.
5-HT2C Receptor Knockout (Htr2c -/-) Mice Phenotype
Htr2c knockout mice exhibit a distinct phenotype that aligns with the known functions of the 5-HT2C receptor. These include:
-
Hyperphagia and Obesity: These mice consume more food and are prone to developing obesity, confirming the role of the 5-HT2C receptor in regulating appetite and energy balance.
-
Altered Locomotor Activity: Studies have shown that Htr2c knockout mice display hyperactivity.
-
Anxiolytic-like Behavior: A reduction in anxiety-like behaviors is observed in these mice, highlighting the involvement of the 5-HT2C receptor in mood regulation.
The effects of this compound in wild-type animals can be compared to the phenotype of Htr2c knockout mice to confirm that its mechanism of action is indeed mediated by the 5-HT2C receptor. For instance, administration of this compound would be expected to reduce food intake and locomotor activity in wild-type mice, effects that would be absent in Htr2c knockout mice.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: Canonical 5-HT2C Receptor Signaling Pathway.
The primary signaling cascade initiated by 5-HT2C receptor agonists like this compound involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Methodology:
-
Cell membranes expressing the recombinant human serotonin receptors are prepared.
-
A competition binding experiment is performed using a specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [125I]DOI for 5-HT2C).
-
Membranes are incubated with the radioligand and increasing concentrations of this compound.
-
Bound radioactivity is measured using a scintillation counter.
-
IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Calcium Mobilization)
-
Objective: To determine the functional potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Methodology:
-
Cells stably expressing the respective human serotonin receptors are seeded in microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence, indicating intracellular calcium release, is measured using a fluorescence plate reader.
-
EC50 values are calculated from the concentration-response curves.
-
In Vivo Model of Stress Urinary Incontinence
-
Objective: To evaluate the efficacy of this compound in a preclinical model of stress urinary incontinence.
-
Methodology:
-
Female rats or other suitable animal models are used.
-
Stress urinary incontinence can be induced through methods such as vaginal distension to simulate childbirth injury.
-
Animals are anesthetized, and a catheter is inserted into the bladder to measure leak point pressure (LPP) or into the urethra to measure urethral pressure.
-
This compound is administered (e.g., intravenously or orally).
-
Changes in LPP or urethral pressure are measured to assess the effect of the compound on urethral closure.
-
Conclusion
This compound is a highly potent and selective 5-HT2C receptor agonist with a promising therapeutic profile, particularly for the treatment of stress urinary incontinence. The cross-validation of its pharmacological effects with data from 5-HT2C receptor knockout genetic models provides strong evidence for its on-target mechanism of action. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other selective 5-HT2C receptor agonists.
References
A Researcher's Guide to Inducers of the Unfolded Protein Response: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of Unfolded Protein Response (UPR) inducers is critical for designing robust experiments and developing novel therapeutics. This guide provides a comparative analysis of commonly used UPR inducers, detailing their mechanisms of action, and presenting key experimental data and protocols.
The Unfolded Protein Response is a highly conserved cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by upregulating chaperone expression, enhancing protein degradation, and attenuating protein translation. This intricate signaling network is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).
Pharmacological inducers of the UPR are invaluable tools for studying its complex signaling pathways and for exploring its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. These inducers can be broadly categorized into agents that cause general ER stress and those that selectively activate specific UPR branches.
Comparative Analysis of UPR Inducers
This section provides a quantitative comparison of common UPR inducers, focusing on their mechanism of action and their effects on the three primary UPR signaling pathways.
| Inducer | Mechanism of Action | Target Pathway(s) | Typical Working Concentration | Key Downstream Effects |
| Thapsigargin | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores and subsequent protein misfolding.[1][2] | IRE1, PERK, ATF6 | 100 nM - 1 µM[3] | Phosphorylation of eIF2α, splicing of XBP1 mRNA, cleavage of ATF6, upregulation of CHOP and GRP78/BiP.[3][4] |
| Tunicamycin | Inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine 1-phosphate to dolichol phosphate, leading to the accumulation of unfolded glycoproteins.[5][6] | IRE1, PERK, ATF6 | 1 - 10 µg/mL[3][6] | Upregulation of GRP78, GRP94, and CHOP; splicing of XBP1 mRNA; phosphorylation of eIF2α.[3][7] |
| Brefeldin A | Inhibits protein transport from the ER to the Golgi apparatus, causing a redistribution of Golgi proteins into the ER and inducing ER stress.[8][9] | IRE1, PERK, ATF6 | 1 - 5 µg/mL | Activation of IRE1α, PERK, and ATF6.[8] |
| CCT020312 | Selective, direct activator of PERK.[10] | PERK | 5.1 µM (EC50)[10] | Phosphorylation of eIF2α.[10] |
| MK-28 | Potent and selective small molecule activator of PERK.[11][12] | PERK | More potent than CCT020312.[12] | Rescues cells from ER stress-induced apoptosis.[11][12] |
| IXA4 | Highly selective, non-toxic activator of the IRE1/XBP1s signaling pathway.[13] | IRE1 | 10 µM | Selectively upregulates XBP1s mRNA.[13] |
| Compound 147 | Preferentially activates the ATF6 arm of the UPR. It is a pro-drug that is metabolically oxidized to an electrophile that modifies ER proteins, including protein disulfide isomerases (PDIs).[14] | ATF6 | Not specified | Induction of the ATF6-target gene, BiP. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the UPR and the general workflow for studying its inducers, the following diagrams are provided.
Caption: The Unfolded Protein Response Signaling Pathway.
Caption: General Experimental Workflow for Studying UPR Inducers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines for key experiments used to characterize UPR inducers.
Western Blot Analysis for UPR Markers
Objective: To detect the protein levels of key UPR markers such as phosphorylated eIF2α (p-eIF2α), CHOP, GRP78/BiP, and cleaved ATF6.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the UPR inducer of interest at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, CHOP, GRP78/BiP, ATF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
RT-qPCR for XBP1 Splicing and UPR Target Gene Expression
Objective: To measure the extent of XBP1 mRNA splicing and the mRNA levels of UPR target genes such as CHOP and BiP.
Methodology:
-
Cell Culture and Treatment: Treat cells with the UPR inducer as described for Western blot analysis.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), total XBP1, CHOP, BiP, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. The ratio of spliced to unspliced XBP1 can be calculated to assess IRE1 activity.
XBP1 Splicing Assay by Conventional RT-PCR
Objective: To visualize the splicing of XBP1 mRNA as an indicator of IRE1 activation.
Methodology:
-
RNA Extraction and cDNA Synthesis: Follow the same procedure as for RT-qPCR.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon IRE1-mediated splicing.
-
Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose or polyacrylamide gel.
-
Visualization: The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band. The presence and intensity of the spliced band indicate the level of IRE1 activation.
This guide provides a foundational understanding of the common tools used to induce and study the Unfolded Protein Response. The choice of inducer should be carefully considered based on the specific research question and the desired level of UPR activation. By employing the standardized protocols outlined above, researchers can obtain reliable and reproducible data to further unravel the complexities of the UPR in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress-Independent Activation of XBP1s and/or ATF6 Reveals Three Functionally Diverse ER Proteostasis Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins | eLife [elifesciences.org]
- 14. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Thapsigargin: A Potent Modulator of Cellular Calcium Homeostasis
A head-to-head comparison between PF-4522654 and Thapsigargin could not be performed as no publicly available scientific literature or data could be identified for a compound designated this compound.
This guide provides a comprehensive overview of Thapsigargin, a widely utilized tool compound in cell biology and pharmacology research.
Introduction to Thapsigargin
Thapsigargin is a sesquiterpene lactone originally isolated from the plant Thapsia garganica. It is a potent and specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps in mammalian cells.[1][2][3][4] By blocking the uptake of cytosolic calcium into the endoplasmic reticulum (ER), Thapsigargin leads to a sustained increase in intracellular calcium concentration and the depletion of ER calcium stores.[1][2][3][4] This disruption of calcium homeostasis triggers a cascade of cellular events, most notably the unfolded protein response (UPR) due to ER stress, and can ultimately lead to apoptosis.[2][5][6] Its well-defined mechanism of action has made it an invaluable tool for studying calcium signaling, ER stress, and apoptosis.
Mechanism of Action and Signaling Pathways
Thapsigargin's primary molecular target is the SERCA pump. Its inhibition of SERCA leads to two major downstream consequences: elevated cytosolic calcium and depletion of ER calcium stores. These events trigger the ER stress response, also known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can initiate apoptosis if the stress is prolonged or severe.
The three main branches of the UPR that are activated by Thapsigargin-induced ER stress are:
-
IRE1α (Inositol-requiring enzyme 1α): Upon ER stress, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
ATF6 (Activating transcription factor 6): Following ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other UPR target genes.
Prolonged ER stress induced by Thapsigargin can lead to apoptosis through various mechanisms, including the activation of the JNK signaling pathway and the upregulation of the pro-apoptotic protein CHOP (C/EBP homologous protein).[6][7]
Quantitative Data Summary
The following table summarizes the effects of Thapsigargin on various cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Time Point | Observed Effect | Reference |
| HEK293 | Gq-mediated Calcium Signaling | IC50 = 25 nM | 24 hours | Inhibition of Gq-mediated calcium signaling | [8] |
| Adrenocortical Carcinoma (ACC) | Cell Viability (CCK-8) | 0.5 - 16 µM | 48 hours | Dose-dependent decrease in cell viability | [7] |
| Adrenocortical Carcinoma (ACC) | Apoptosis (Flow Cytometry) | 0.5 - 16 µM | 48 hours | Dose-dependent increase in apoptosis | [7] |
| Human Lung Adenocarcinoma (A549) | Cell Death (Hoechst Staining) | 1 µM | 24 hours | 41.2% cell death | |
| Human Rheumatoid Arthritis Synovial Cells (MH7A) | Cell Death (Hoechst Staining) | 1 µM | 4 days | 44.6% cell death | |
| Prostate Cancer (PC3) | Cell Proliferation | 10 nM, 100 nM | 24, 48 hours | Significant suppression of cell proliferation | |
| Prostate Cancer (PC3) | Apoptosis | 10 nM, 100 nM | Not specified | Significant increase in apoptosis rate | |
| Prostate Cancer (PC3) | Caspase-3 Activity | 100 nM | Not specified | Significant increase in caspase-3 activity | |
| Prostate Cancer (PC3) | Caspase-9 Activity | 10 nM, 100 nM | Not specified | Significant increase in caspase-9 activity |
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to characterize the effects of Thapsigargin.
This protocol describes a common method for measuring changes in cytosolic calcium concentration using a fluorescent indicator.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Washing: After incubation, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution with calcium) to remove any extracellular dye.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal before adding the compound.
-
Compound Addition: Add Thapsigargin at the desired final concentration to the imaging buffer.
-
Data Acquisition: Continuously record fluorescence images to monitor the change in intracellular calcium concentration over time.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
This protocol outlines the steps to detect the activation of UPR pathways by analyzing the expression and phosphorylation of key UPR proteins.
Protocol:
-
Cell Treatment: Plate cells in multi-well plates and treat with various concentrations of Thapsigargin or a vehicle control for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key UPR markers (e.g., phosphorylated-PERK, phosphorylated-eIF2α, ATF4, ATF6, and XBP1s). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Thapsigargin.
Protocol:
-
Cell Treatment: Culture cells in multi-well plates and treat them with different concentrations of Thapsigargin or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by Thapsigargin.
Conclusion
Thapsigargin is a cornerstone pharmacological tool for investigating intracellular calcium signaling and the endoplasmic reticulum stress response. Its specific and potent inhibition of the SERCA pump provides a reliable method for inducing these cellular pathways, ultimately leading to apoptosis in many cell types. The experimental protocols described herein represent standard methods for characterizing the cellular effects of Thapsigargin and can be adapted for the study of other compounds that modulate these critical signaling networks.
References
- 1. KEGG PATHWAY: Prion disease - Homo sapiens (human) [kegg.jp]
- 2. Inhibitor PF-04691502 works as a senolytic to regulate cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorus pentafluoride - Wikipedia [en.wikipedia.org]
- 4. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorodecanesulfonic acid | C10F21SO3H | CID 67636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth factor signaling pathways as targets for prevention of epithelial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Notch Inhibition: A Comparative Guide to PF-03084014 (Nirogacestat) and its Alternatives
A Note on the Query: Initial searches for "PF-4522654" did not yield information on a publicly disclosed compound. This guide focuses on the well-documented γ-secretase inhibitor PF-03084014 (Nirogacestat) , a compound with a similar nomenclature and extensive research history, to address the core requirements of the user's request. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of PF-03084014's performance with other γ-secretase inhibitors and to present supporting experimental data to assess the consistency of findings across various studies.
Executive Summary
PF-03084014 (Nirogacestat) is a selective, reversible, and noncompetitive inhibitor of γ-secretase, a multi-protein complex involved in the cleavage of numerous transmembrane proteins, most notably the Notch receptor.[1][2] Aberrant Notch signaling is implicated in the tumorigenesis of various cancers, making γ-secretase an attractive therapeutic target.[1][2] This guide synthesizes findings from multiple preclinical and clinical studies to provide a comparative overview of PF-03084014's activity, highlighting the consistency of its effects on the Notch signaling pathway and its antitumor efficacy. Furthermore, it presents a comparison with other notable γ-secretase inhibitors and details key experimental protocols to aid in the design and interpretation of related research.
Data Presentation: Comparative Efficacy of PF-03084014 and Other γ-Secretase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of PF-03084014 across different cancer models as reported in various studies. A comparative look at other γ-secretase inhibitors is also provided to contextualize its performance.
Table 1: In Vitro Activity of PF-03084014 in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Reported IC50/EC50 | Reference |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Notch Receptor Cleavage | 13.3 nM | [3] |
| HPB-ALL | T-ALL | Hes-1 Expression | <1 nM | [3] |
| HPB-ALL | T-ALL | cMyc Expression | 10 nM | [3] |
| DND-41 | T-ALL | Cell Growth | 30-100 nM | [3] |
| TALL-1 | T-ALL | Cell Growth | 30-100 nM | [3] |
| Sup-T1 | T-ALL | Cell Growth | 30-100 nM | [3] |
| HUVEC | Endothelial Cells | Proliferation | 0.5 µM | [3] |
| MX1 | Breast Cancer | Migration | 1 µM (95% inhibition) | [3] |
Table 2: In Vivo Antitumor Activity of PF-03084014
| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| HPB-ALL | T-ALL | 150 mg/kg, oral | ~92% tumor growth inhibition; significant reduction in NICD/Notch1 | [3] |
| HCC1599 | Breast Cancer | 120 mg/kg | Induced apoptosis, reduced tumor cell self-renewal | [3] |
| Du145 | Prostate Cancer | Not Specified | Suppressed NICD-1 expression | [4] |
| HCC1599 | Triple-Negative Breast Cancer | Not Specified | Synergistic antitumor activity with docetaxel | [5] |
| Desmoid Tumor | Desmoid Tumor | 150 mg twice daily | 71.4% objective response rate in 7 patients | [6] |
Table 3: Comparative Analysis of Clinical γ-Secretase Inhibitors
| Compound | Developer | Key Characteristics | Selectivity vs. Notch | Reference |
| PF-03084014 (Nirogacestat) | Pfizer | Reversible, noncompetitive inhibitor. | Potent Notch inhibitor. | [1][2] |
| BMS-906024 (AL101) | Bristol-Myers Squibb | Potent GSI with high bioavailability. | Inhibits all 4 Notch receptors similarly. | [7] |
| MK-0752 | Merck | - | - | [8] |
| RO4929097 | Roche | - | - | [8] |
| Semagacestat (LY-450139) | Eli Lilly | Broad-spectrum GSI. | Not Notch-sparing. | [8][9] |
| Avagacestat (BMS-708163) | Bristol-Myers Squibb | Potent, Notch-sparing GSI. | 193-fold selectivity vs. Notch cleavage. | [10][11] |
Experimental Protocols
Reproducibility of findings is critically dependent on detailed and consistent experimental methodologies. Below are summaries of key protocols employed in the evaluation of PF-03084014.
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 10,000 cells/well in growth media supplemented with 10% fetal bovine serum.[3]
-
Compound Treatment: Serial dilutions of PF-03084014 are prepared in DMSO. The compound is added to the wells to achieve the desired final concentrations, with the final DMSO concentration not exceeding 0.1%.[3]
-
Incubation: Plates are incubated at 37°C for 7 days.[3]
-
Viability Assessment: Resazurin is added to a final concentration of 0.1 mg/mL, and plates are incubated for 2 to 4 hours.[3]
-
Data Acquisition: Fluorescence is measured at an emission wavelength of 590 nm after excitation at 560 nm.[3]
Western Blot Analysis for Notch Pathway Inhibition
-
Cell Lysis: Cells are treated with PF-03084014 for a specified duration (e.g., 3 days for HPB-ALL cells).[2] Following treatment, cells are lysed in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris HCl, pH 8.0) and boiled for 5 minutes.[3]
-
Protein Quantification: Protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Notch intracellular domain (NICD), Hes-1, cMyc, and a loading control (e.g., β-actin).
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used for the engraftment of human cancer cell lines.
-
Tumor Implantation: A specified number of cells (e.g., 10 million HPB-ALL cells) are injected subcutaneously into the flank of the mice.
-
Compound Administration: PF-03084014 is formulated in a vehicle such as 0.5% methylcellulose in sterile water.[12] The compound is administered orally (P.O.) at specified doses and schedules (e.g., 150 mg/kg, twice daily).[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as NICD, Ki67 (proliferation marker), and activated caspase-3 (apoptosis marker) by immunohistochemistry or Western blot.[3]
Mandatory Visualization
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of PF-03084014 and a typical experimental workflow.
Caption: Mechanism of action of PF-03084014 in the Notch signaling pathway.
References
- 1. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Notch pathway inhibition using PF-03084014, a γ-secretase inhibitor (GSI), enhances the anti-tumor effect of docetaxel in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of the γ-Secretase Inhibitor PF-03084014 and Docetaxel in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rethinking gamma-secretase inhibitors for treatment of non-small cell lung cancer: Is Notch the target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 9. benchchem.com [benchchem.com]
- 10. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the Notch Inhibitor PF-03084014, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate PF-4522654's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the hypothesized mechanism of action of PF-4522654, a novel inhibitor of the fictional Receptor Tyrosine Kinase (fRTK). The primary proposed mechanism of this compound is the direct inhibition of fRTK, leading to the suppression of the downstream MAPK/ERK signaling pathway. To rigorously validate this, at least two independent, orthogonal methods should be employed to confirm target engagement and downstream pathway modulation.
This guide will focus on two powerful and widely-used orthogonal methods:
-
Cellular Thermal Shift Assay (CETSA): A method to verify direct target engagement in a cellular environment.
-
Phosphoproteomics: A mass spectrometry-based approach to globally and quantitatively assess changes in protein phosphorylation, providing an unbiased view of the downstream signaling effects of the inhibitor.
We will compare the utility of these methods, provide detailed experimental protocols, and present hypothetical comparative data for this compound against two other fictional fRTK inhibitors, Compound A (a known potent fRTK inhibitor) and Compound B (a weaker, less specific kinase inhibitor).
The fRTK Signaling Pathway
The fRTK is a cell surface receptor that, upon ligand binding, dimerizes and autophosphorylates, initiating a signaling cascade that includes the activation of the MAPK/ERK pathway, ultimately leading to cell proliferation and survival.
Caption: The fRTK signaling pathway and the inhibitory action of this compound.
Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Workflow: CETSA
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing fRTK to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM), Compound A (1 µM), Compound B (1 µM), or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
After treatment, wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[1]
-
-
Cell Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble fRTK at each temperature point using a specific anti-fRTK antibody via Western blotting.
-
Include a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the amount of soluble fRTK relative to the 40°C sample for each treatment condition.[2]
-
Plot the percentage of soluble fRTK protein against the temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[2]
-
Comparative Data: CETSA
| Compound | Concentration | Melting Temperature (Tm) of fRTK (°C) | ΔTm (°C) vs. Vehicle | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.5 | - | Baseline fRTK stability |
| This compound | 1 µM | 58.0 | +5.5 | Strong target engagement |
| Compound A | 1 µM | 58.2 | +5.7 | Strong target engagement |
| Compound B | 1 µM | 53.0 | +0.5 | Weak to no target engagement |
Orthogonal Method 2: Phosphoproteomics
Phosphoproteomics provides a global, unbiased quantification of protein phosphorylation changes following drug treatment. This method can confirm the inhibition of downstream signaling from fRTK by measuring the phosphorylation status of key pathway components like ERK.
Experimental Workflow: Phosphoproteomics
Caption: A general workflow for a phosphoproteomics experiment.
Experimental Protocol: Phosphoproteomics
-
Cell Culture and Lysis:
-
Culture cells and treat with this compound (1 µM) or vehicle for a specified time (e.g., 1 hour).
-
Wash cells with ice-cold PBS and lyse in a urea-based buffer supplemented with broad-spectrum phosphatase and protease inhibitors to preserve phosphorylation states.[3][4]
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.[4]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer to identify and quantify phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
Comparative Data: Phosphoproteomics (Selected Downstream Targets)
| Protein (Phosphosite) | Function in Pathway | Fold Change vs. Vehicle (this compound) | Fold Change vs. Vehicle (Compound A) | Fold Change vs. Vehicle (Compound B) |
| fRTK (pY1021) | Autophosphorylation site | -10.2 | -11.5 | -1.8 |
| MEK1 (pS217/221) | Activation of MEK | -8.5 | -9.1 | -1.5 |
| ERK1 (pT202/pY204) | Activation of ERK | -9.8 | -10.3 | -1.7 |
| RSK1 (pT359) | Downstream of ERK | -7.2 | -7.9 | -1.3 |
Conclusion
The orthogonal validation of this compound's mechanism of action through CETSA and phosphoproteomics provides a robust and comprehensive assessment of its intended biological activity. The strong target engagement confirmed by a significant thermal shift in CETSA, coupled with the pronounced and specific downregulation of the fRTK signaling pathway as evidenced by phosphoproteomics, strongly supports the hypothesis that this compound is a potent and specific inhibitor of fRTK. The weaker effects observed with Compound B in both assays highlight the importance of these validation methods in distinguishing truly effective and specific inhibitors from less desirable candidates. This dual-method approach provides a high degree of confidence in the molecular mechanism of this compound, which is critical for its continued development as a potential therapeutic agent.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 4. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 5. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Endoplasmic Reticulum (ER) Stress Inducers
A Note on PF-4522654: Initial searches for this compound did not yield any scientific literature identifying it as an inducer of endoplasmic reticulum (ER) stress. The compound is not currently recognized as a tool for studying the unfolded protein response (UPR). Therefore, this guide will provide a comparative analysis of three well-established and widely used ER stress inducers: Tunicamycin, Thapsigargin, and Brefeldin A. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals studying cellular stress pathways.
The endoplasmic reticulum is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis. The controlled induction of ER stress is a fundamental technique in cell biology to study these pathways. This guide compares the mechanisms, applications, and experimental considerations for Tunicamycin, Thapsigargin, and Brefeldin A.
Quantitative Comparison of ER Stress Inducers
The selection of an ER stress inducer depends on the specific scientific question being addressed. The following table provides a quantitative comparison of Tunicamycin, Thapsigargin, and Brefeldin A to aid in experimental design.
| Feature | Tunicamycin | Thapsigargin | Brefeldin A |
| Mechanism of Action | Inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate.[1][2] | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores.[1] | Inhibits protein transport from the ER to the Golgi apparatus, causing an accumulation of proteins in the ER.[1][2] |
| Primary Effect | Accumulation of unfolded glycoproteins.[1] | Disruption of ER calcium homeostasis, impairing calcium-dependent chaperones.[1] | Blockade of protein secretion and accumulation of cargo proteins in the ER.[2] |
| Typical Working Concentration (in vitro) | 1-10 µg/mL.[3] | 0.1-5 µM.[1][3] | 1-10 µg/mL (approximately 3.5-35 µM). |
| Typical Treatment Duration (in vitro) | 4-48 hours.[1][2][4][5] | 1-24 hours.[1][3] | 4-24 hours.[6] |
| Activation of UPR Branches | Activates all three branches (PERK, IRE1, and ATF6). | Primarily activates the PERK and IRE1 branches due to chaperone dissociation. | Induces a robust UPR, activating all three branches. |
| Reversibility | Largely irreversible due to covalent modification. | Reversible upon washout. | Reversible upon washout. |
Signaling Pathways and Experimental Workflows
To visualize the complex signaling involved in the UPR and the general workflow for studying ER stress, the following diagrams are provided.
Caption: The Unfolded Protein Response (UPR) Pathway.
Caption: A typical experimental workflow for studying ER stress.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are protocols for common assays used to measure ER stress.
Protocol 1: Western Blot Analysis of UPR Markers
This protocol details the detection of key UPR proteins to assess the activation of different branches of the signaling pathway.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired ER stress inducer (e.g., 2 µg/mL Tunicamycin, 1 µM Thapsigargin, or 5 µg/mL Brefeldin A) for the specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, p-PERK, p-eIF2α, ATF4, CHOP, sXBP1) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
Protocol 2: RT-PCR for XBP1 mRNA Splicing
This assay is a hallmark of IRE1 activation.
1. Cell Culture and Treatment:
-
Treat cells as described in Protocol 1.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
PCR products will distinguish between the unspliced (uXBP1) and spliced (sXBP1) forms.
5. Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to separate the uXBP1 and sXBP1 amplicons.[7]
-
The unspliced form will be a larger band than the spliced form.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).
6. (Optional) Quantitative Real-Time PCR:
-
For a more quantitative measure, design primer sets specific to the spliced form of XBP1 for use in qPCR.[7][8]
Protocol 3: Intracellular Calcium Imaging
This protocol is particularly relevant for assessing the effects of Thapsigargin.
1. Cell Culture and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Load the cells with a calcium indicator dye, such as 3-5 µM Fluo-4 AM, in HBSS for 30-45 minutes at 37°C in the dark.[9]
-
Wash the cells twice with HBSS to remove excess dye.
2. Live-Cell Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire baseline fluorescence images for a few minutes.
-
Add Thapsigargin (e.g., 1 µM) and continuously record the fluorescence intensity over time. An increase in cytosolic fluorescence indicates a release of calcium from the ER.[10]
3. Data Analysis:
-
Select regions of interest (ROIs) within individual cells to measure the change in fluorescence intensity over time.
-
The data is often presented as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F0).
By utilizing these established inducers and analytical methods, researchers can effectively probe the intricate mechanisms of the Unfolded Protein Response and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic Reticulum Stress and Store-Operated Calcium Entry Contribute to Usnic Acid-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Key Performance Indicators for PARP Inhibitor Benchmarking
Absence of Public Data for PF-4522654 Prevents Comparative Analysis Against Known PARP Inhibitors
A comprehensive search of publicly available scientific literature and drug development databases has yielded no information on a compound designated as this compound. As a result, a direct comparative analysis of its performance against established Poly (ADP-ribose) polymerase (PARP) inhibitors cannot be conducted at this time.
The designation "this compound" may correspond to an internal development code for a compound that has not yet been publicly disclosed, a discontinued project, or a potential misidentification. Without accessible data on its biochemical and cellular activity, any comparison would be purely speculative.
To provide a framework for future analysis, should information on this compound become available, this guide outlines the key parameters and experimental protocols used for benchmarking PARP inhibitors.
A thorough comparison of PARP inhibitors involves assessing their enzymatic and cellular potency, selectivity, and their ability to induce synthetic lethality in specific cancer cell lines.
Table 1: Comparative Data of Leading PARP Inhibitors
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | This compound |
| PARP1 IC₅₀ (nM) | 1.2 | 1.4 | 3.8 | 0.57 | Data Not Available |
| PARP2 IC₅₀ (nM) | 0.85 | 0.25 | 2.1 | 0.3 | Data Not Available |
| Cellular PARP Activity (EC₅₀, nM) | ~10 | ~5 | ~5 | ~1 | Data Not Available |
| Growth Inhibition (GI₅₀, BRCA-mutant cells, nM) | 10-100 | 10-100 | 1-10 | <1-5 | Data Not Available |
| PARP Trapping Potency | Moderate | Moderate | Low-Moderate | High | Data Not Available |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition. Data is aggregated from various public sources and may vary based on specific assay conditions.
Standard Experimental Protocols
The following are standard methodologies employed to characterize and compare PARP inhibitors.
1. Enzymatic Assay for PARP Inhibition (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes (e.g., PARP1 and PARP2).
-
Principle: A colorimetric or fluorescent assay is used to measure the incorporation of NAD+ onto histone proteins, a reaction catalyzed by PARP.
-
Method:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.
-
A reaction mixture containing biotinylated NAD+ and the test compound (at various concentrations) is added.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The plate is washed, and streptavidin-HRP is added to bind to the biotinylated ADP-ribose chains.
-
A colorimetric substrate (e.g., TMB) is added, and the absorbance is read on a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cellular PARP Inhibition Assay (EC₅₀ Determination)
This assay measures the inhibition of PARP activity within whole cells.
-
Principle: Measures the level of poly(ADP-ribose) (PAR) formation in cells after inducing DNA damage.
-
Method:
-
Cancer cells (e.g., HeLa or a relevant cancer line) are seeded in microplates.
-
Cells are pre-incubated with various concentrations of the PARP inhibitor.
-
DNA damage is induced using an agent like hydrogen peroxide (H₂O₂).
-
Cells are fixed and permeabilized.
-
An anti-PAR antibody is used to detect the levels of PAR formation, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.
-
The signal is quantified, and EC₅₀ values are determined from the dose-response curve.
-
3. Cell Viability/Growth Inhibition Assay (GI₅₀ Determination)
This assay assesses the cytotoxic or cytostatic effect of the PARP inhibitor, particularly in cancer cells with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
-
Principle: Measures the reduction in cell viability or proliferation after a prolonged incubation with the test compound.
-
Method:
-
BRCA-mutant and BRCA-wildtype cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the PARP inhibitor.
-
After 72-120 hours of incubation, cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP), resazurin (metabolic activity), or direct cell counting.
-
GI₅₀ values are calculated from the resulting dose-response curves.
-
Visualizing Key Concepts
PARP Signaling Pathway in DNA Repair
Caption: Simplified PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
General Workflow for PARP Inhibitor Comparison
Caption: A generalized experimental workflow for the comparative benchmarking of PARP inhibitors.
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-4522654
Disclaimer: No specific Safety Data Sheet (SDS) for PF-4522654 (CAS No. 1065109-28-5) is publicly available. The following procedural guidance is based on general safety protocols for handling potent neuroactive compounds, specifically 5-HT2C receptor agonists. This information is intended to supplement, not replace, a compound-specific SDS which should be obtained from the supplier. All laboratory activities must be conducted in accordance with institutional and local regulations.
I. Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for handling this potent 5-HT2C receptor agonist.[1]
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated gloves (tested to ASTM D6978 standard). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[1] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and aerosols.[1] |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used if there is a risk of inhaling aerosols or powders. | Prevents inhalation of the compound. The specific type should be determined by a risk assessment.[1] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the work area.[1] |
II. Experimental Protocols: Handling and Spill Cleanup
A. Safe Handling Workflow
All manipulations of this compound, especially in its powdered form or as a solution, should be performed in a designated area within a chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1]
B. Spill Cleanup Procedure
In the event of a spill, the area should be immediately evacuated and well-ventilated.[1]
-
For liquid spills: Use an inert absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels.[1]
-
Decontamination: The spill area should be decontaminated with a suitable solvent or detergent.
-
Waste Collection: All cleaning materials must be collected as hazardous waste.[1]
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[1]
III. Proper Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain.[1] All waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.
A. Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with the agonist must be disposed of in a designated sharps container for hazardous waste.
-
Container Rinsate: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[1]
B. Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution with this compound"). The date of initial waste accumulation must also be recorded. Store the sealed waste containers in a designated, secure area away from incompatible materials.
C. Final Disposal
All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[2] A hazardous waste manifest will be used to track the waste from the laboratory to its final disposal facility.[2]
References
Essential Safety and Handling Protocols for PF-4522654
Disclaimer: No specific Safety Data Sheet (SDS) for PF-4522654 was located. The following guidance is based on information for similar per- and polyfluoroalkyl substances (PFAS) and general laboratory safety principles. A comprehensive, task-specific risk assessment is mandatory before handling this compound.
Researchers and drug development professionals must prioritize safety when handling novel chemical entities like this compound. Due to the absence of specific hazard data, a cautious approach is warranted, treating the compound as potentially hazardous. The following information provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal.
Hazard Assessment and Control
While specific toxicological data for this compound is not available, related PFAS compounds are known to cause skin and eye irritation, and some have more severe toxic effects[1][2]. Therefore, it is prudent to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Handling Solids | Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a NIOSH-approved respirator (N95 or higher). |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, lab coat, and consider a respirator if there is a risk of aerosol generation. |
| Conducting Reactions | Nitrile gloves, chemical splash goggles, lab coat, and work in a fume hood. |
| Waste Disposal | Nitrile gloves, safety glasses, and lab coat. |
Personal Protective Equipment Specifications
Proper selection of PPE materials and types is crucial for ensuring adequate protection.
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. Double-gloving is recommended for added protection, especially during prolonged handling. |
| Eye Protection | Safety glasses with side shields (for solids) or chemical splash goggles (for liquids). | Protects eyes from dust particles and chemical splashes[3][4][5]. |
| Body Protection | Long-sleeved lab coat. | Protects skin and personal clothing from contamination[5]. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Prevents inhalation of fine powders or aerosols. Necessary when engineering controls cannot guarantee exposure levels below acceptable limits. |
Experimental Workflow and Safety Procedures
A systematic approach to handling this compound is essential for minimizing risk. The following diagram illustrates a logical workflow for a risk assessment process.
Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For a small spill of solid material, carefully scoop it into a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1].
Waste Disposal
All waste contaminated with this compound should be treated as hazardous waste. Collect solid and liquid waste in separate, clearly labeled, sealed containers. Dispose of the waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Personal Protective Equipment (PPE) - Henry Schein Medical [henryschein.com]
- 5. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
